molecular formula C3H2ClF3O B1585683 1-Chloro-3,3,3-trifluoroacetone CAS No. 431-37-8

1-Chloro-3,3,3-trifluoroacetone

Cat. No.: B1585683
CAS No.: 431-37-8
M. Wt: 146.49 g/mol
InChI Key: OONJVQFMOZAXOI-UHFFFAOYSA-N
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Description

1-Chloro-3,3,3-trifluoroacetone is a useful research compound. Its molecular formula is C3H2ClF3O and its molecular weight is 146.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2ClF3O/c4-1-2(8)3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONJVQFMOZAXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378738
Record name 1-CHLORO-3,3,3-TRIFLUOROACETONE
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Molecular Weight

146.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-37-8
Record name 1-CHLORO-3,3,3-TRIFLUOROACETONE
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Record name 3-Chloro-1,1,1-trifluoroacetone
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Foundational & Exploratory

physicochemical properties of 1-Chloro-3,3,3-trifluoroacetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-3,3,3-trifluoroacetone for Researchers and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 431-37-8) is a halogenated ketone of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a highly electrophilic carbonyl group flanked by a trifluoromethyl group and a chloromethyl group, renders it a versatile building block for introducing the valuable trifluoromethyl moiety into complex molecules. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, synthesis, reactivity, and applications, with a focus on its utility in the development of pharmaceuticals and agrochemicals. Safety protocols for handling and disposal are also detailed to ensure its responsible use in a laboratory setting.

Compound Identification and Core Physicochemical Properties

This compound, also known by its IUPAC name 3-chloro-1,1,1-trifluoropropan-2-one, is a colorless liquid at room temperature.[1] The presence of both chlorine and fluorine imparts unique properties to the molecule, influencing its reactivity, boiling point, and density. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Key Identifiers and Properties

All quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
IUPAC Name 3-chloro-1,1,1-trifluoropropan-2-one[2]
CAS Number 431-37-8[1][3]
Molecular Formula C₃H₂ClF₃O[3][4]
Molecular Weight 146.50 g/mol [3][4]
Appearance Clear, colorless liquid[1]
Boiling Point 71-72 °C[1][5]
Density 1.45 g/cm³[1][5]
Refractive Index (n²⁰/D) 1.3445[1]
Flash Point 50 °C (122 °F)[1]
InChI Key OONJVQFMOZAXOI-UHFFFAOYSA-N[2]
Solubility Profile

While specific quantitative solubility data is not extensively published, the molecular structure allows for expert-based predictions.

  • Water: Expected to be sparingly soluble due to its polar ketone functionality, but its halogenated hydrocarbon character limits extensive hydrogen bonding.

  • Organic Solvents: Expected to be miscible with a wide range of common organic solvents, including ethers (diethyl ether, THF), ketones (acetone), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene).

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Although a complete set of publicly available spectra is scarce, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong carbonyl (C=O) stretching absorption. Due to the powerful inductive electron-withdrawing effect of both the adjacent trifluoromethyl (-CF₃) and chloromethyl (-CH₂Cl) groups, this C=O bond is strengthened and its stretching frequency is shifted to a significantly higher wavenumber.

  • C=O Stretch: Expected in the range of 1760-1780 cm⁻¹ . This is higher than that of a simple aliphatic ketone (typically 1715 cm⁻¹).

  • C-F Stretches: Strong, multiple absorptions are expected in the region of 1100-1300 cm⁻¹ .

  • C-Cl Stretch: A medium to strong absorption is expected around 700-800 cm⁻¹ .

  • C-H Stretches: Weak to medium absorptions from the -CH₂- group are expected just below 3000 cm⁻¹.

An FTIR spectrum is noted as available in the SpectraBase database.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation.

  • ¹H NMR: A single resonance is expected.

    • Signal: A singlet (s).

    • Expected Chemical Shift (δ): Approximately 4.3-4.5 ppm . The protons of the chloromethyl group (-CH₂Cl) are deshielded by the adjacent chlorine atom and the highly electron-negative trifluoroacetyl group.

  • ¹³C NMR: Three distinct carbon signals are expected.

    • C=O (Carbonyl): Expected around 188-192 ppm . The signal will appear as a quartet (q) due to coupling with the three fluorine atoms (JCF ≈ 35 Hz).

    • -CF₃ (Trifluoromethyl): Expected around 115-118 ppm . This signal will also be a quartet (q) with a large one-bond coupling constant (¹JCF ≈ 290 Hz).

    • -CH₂Cl (Chloromethyl): Expected around 46-50 ppm .

  • ¹⁹F NMR: A single resonance is expected, which is highly characteristic.

    • Signal: A singlet (s).

    • Expected Chemical Shift (δ): Approximately -76 to -78 ppm (relative to CFCl₃ at 0 ppm). This range is characteristic for trifluoromethyl ketones.[6]

Synthesis and Application in Heterocyclic Chemistry

This compound is a synthetic intermediate, not a naturally occurring compound. Its preparation is a key step for its subsequent use as a building block.

General Synthetic Approach

The compound is typically prepared through the halogen exchange (fluorination) of more readily available polychlorinated precursors. For instance, it can be synthesized via the catalytic fluorination of 1,1,1,3-tetrachloroacetone. This method is advantageous for industrial-scale production.

Application Protocol: Hantzsch Thiazole Synthesis

A primary application of this compound is in the construction of trifluoromethyl-substituted heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.[7] Its bifunctional nature (an electrophilic carbonyl and a displaceable chlorine) makes it an ideal substrate for condensation reactions with dinucleophiles. A prime example is the Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole.

This protocol describes a representative procedure based on the known reactivity of α-haloketones with thiourea.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.0 equivalent) and a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add this compound (1.0 equivalent) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours.

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-(trifluoromethyl)thiazole.

The choice of a protic solvent like ethanol facilitates the dissolution of the reactants and the stabilization of the charged intermediates. The initial step is a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbonyl carbon of the ketone. This is followed by an intramolecular cyclization where a nitrogen atom displaces the chloride, forming the thiazole ring. The final step is a dehydration to yield the aromatic heterocycle. Heating is necessary to overcome the activation energy for the cyclization and dehydration steps.

Hantzsch_Synthesis reagents This compound + Thiourea + Ethanol (Solvent) reflux Heat to Reflux (2-4 hours) reagents->reflux Reaction workup 1. Cool to RT 2. Neutralize with NaHCO₃(aq) reflux->workup Processing purify 1. Filter Solid 2. Wash with H₂O 3. Recrystallize workup->purify Isolation product 2-Amino-4-(trifluoromethyl)thiazole purify->product Final Product

Caption: Workflow for the Hantzsch synthesis of a trifluoromethyl-thiazole.

Safety, Handling, and Disposal

As a reactive and halogenated compound, this compound requires careful handling to mitigate risks.

Hazard Summary
  • Flammability: Flammable liquid and vapor.[2]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin and serious eye irritation.[2]

Handling and Storage Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).

    • Body Protection: Wear a flame-retardant lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames. Recommended storage is at 2-8 °C.[1][5]

Disposal Protocol

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Classification: This material is considered hazardous waste.

  • Collection: Collect all waste containing this compound in a designated, properly labeled, sealed container for hazardous chemical waste.

  • Disposal Route: Do not dispose of down the drain. The waste must be handled by a licensed professional waste disposal service, typically via incineration.

Disposal_Workflow start Waste Generated (e.g., unused reagent, reaction quench) collect Collect in a labeled, sealed hazardous waste container start->collect storage Store temporarily in a ventilated, designated area collect->storage contact_ehs Contact Environmental Health & Safety (EHS) Office storage->contact_ehs pickup Arrange for pickup by licensed hazardous waste contractor contact_ehs->pickup end Waste Disposed via Incineration pickup->end

Caption: Decision workflow for the proper disposal of chemical waste.

References

The Trifluoromethyl Synthon: A Technical Guide to 1-Chloro-3,3,3-trifluoroacetone (CAS 431-37-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Trifluoromethyl Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. 1-Chloro-3,3,3-trifluoroacetone (CAS 431-37-8) emerges as a pivotal building block in this endeavor, offering a unique combination of reactive sites that empower chemists to forge complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, designed to serve as a comprehensive resource for the discerning scientist.

Section 1: Core Molecular Profile

This compound, with the IUPAC name 3-chloro-1,1,1-trifluoropropan-2-one, is a colorless liquid possessing a distinct chemical reactivity profile stemming from its trifluoromethyl group and an α-chloro substituent adjacent to a carbonyl.[1][2] This unique structural arrangement makes it a versatile intermediate for introducing the trifluoromethyl moiety into a wide range of organic compounds.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in synthesis. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 431-37-8[2]
Molecular Formula C₃H₂ClF₃O[3]
Molecular Weight 146.5 g/mol [3]
Boiling Point 71-72 °C[3]
Density 1.45 g/cm³[3]
Refractive Index 1.3445[3]
Flash Point 50 °C[3]
Appearance Colorless Liquid[1]

Spectroscopic Data Interpretation:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically observed in the region of 1750-1770 cm⁻¹. The presence of the C-F bonds will also give rise to strong absorptions in the fingerprint region, usually between 1000 and 1400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A singlet is expected for the two protons of the chloromethyl group (-CH₂Cl). The chemical shift of this peak will be influenced by the adjacent electron-withdrawing carbonyl and trifluoromethyl groups.

    • ¹³C NMR: Three distinct signals are anticipated: one for the carbonyl carbon, one for the chloromethyl carbon, and one for the trifluoromethyl carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

    • ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[4] The chemical shift will be characteristic of a CF₃ group attached to a carbonyl.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[5] Common fragmentation patterns would involve the loss of a chlorine atom, a trifluoromethyl group, or a chloromethyl radical.[6]

Section 2: Synthesis of this compound

While commercially available, understanding the synthesis of this key intermediate provides valuable context for its purity and potential trace impurities. A common laboratory-scale preparation involves the selective chlorination of 1,1,1-trifluoroacetone.

Synthesis Workflow: Chlorination of 1,1,1-Trifluoroacetone

The direct chlorination of the α-carbon of 1,1,1-trifluoroacetone is an effective method for preparing this compound. The electron-withdrawing trifluoromethyl group activates the adjacent methylene protons, facilitating their substitution.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products trifluoroacetone 1,1,1-Trifluoroacetone reaction Chlorination (Radical or Ionic Mechanism) trifluoroacetone->reaction chlorinating_agent Chlorinating Agent (e.g., Sulfuryl Chloride) chlorinating_agent->reaction product This compound reaction->product byproduct Byproducts (e.g., HCl, SO₂) reaction->byproduct

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Chlorination

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a well-equipped laboratory with appropriate safety measures in place.

Materials:

  • 1,1,1-Trifluoroacetone

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Radical initiator (e.g., AIBN) or Lewis acid catalyst (optional, depending on the chosen method)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, place 1,1,1-trifluoroacetone dissolved in an anhydrous solvent under an inert atmosphere.

  • Initiation (if applicable): If a radical pathway is desired, add a catalytic amount of a radical initiator like AIBN.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution. The reaction may be exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any unreacted sulfuryl chloride by slow addition to ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent hydrolysis of sulfuryl chloride and potential side reactions.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

  • Slow Addition: The slow addition of the chlorinating agent helps to control the reaction temperature and prevent runaway reactions.

  • Scrubber: A scrubber containing a basic solution (e.g., sodium hydroxide) is essential to neutralize the corrosive and toxic byproducts, HCl and SO₂.

Section 3: Reactivity and Synthetic Applications

The synthetic utility of this compound is derived from the electrophilicity of its carbonyl carbon and the reactivity of the C-Cl bond.

Nucleophilic Addition to the Carbonyl Group

The electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is central to its use in forming new carbon-carbon and carbon-heteroatom bonds.

G reagent This compound product Tetrahedral Intermediate reagent->product Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: Nucleophilic addition to the carbonyl of this compound.

Application in Multicomponent Reactions: Passerini and Ugi Reactions

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity. The high electrophilicity of this compound makes it an excellent carbonyl component in isocyanide-based MCRs like the Passerini and Ugi reactions.[7][8]

Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[9]

Ugi Four-Component Reaction (U-4CR): This reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[10]

Experimental Protocol: General Procedure for a Passerini Reaction

  • To a solution of a carboxylic acid (1.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 5 mL) in a round-bottom flask, add this compound (1.2 mmol).

  • Add the isocyanide (1.0 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired α-acyloxy amide.[11]

Synthesis of Trifluoromethyl-Containing Heterocycles

This compound is a valuable precursor for the synthesis of a variety of trifluoromethyl-substituted heterocycles, which are of significant interest in medicinal chemistry.[12] The dual reactivity of the carbonyl and chloromethyl groups allows for versatile cyclization strategies.

Section 4: Safety, Handling, and Disposal

As with any reactive chemical, proper handling and disposal of this compound are paramount to ensure laboratory safety.

Hazard Identification:

  • Flammable liquid and vapor. [2]

  • Harmful if swallowed, in contact with skin, or if inhaled. [2]

  • Causes skin and serious eye irritation. [2]

Laboratory Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[13]

  • Personal Protective Equipment:

    • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended when handling larger quantities.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[14] Gloves should be inspected before use and changed immediately if contaminated.

    • Skin and Body Protection: A lab coat should be worn at all times. For larger scale operations, a chemical-resistant apron may be necessary.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[3]

Spills and Disposal
  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[15]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[16] Do not pour down the drain.[16]

Conclusion

This compound is a potent and versatile reagent for the introduction of the trifluoromethyl group in organic synthesis. Its unique reactivity, particularly the enhanced electrophilicity of its carbonyl group, makes it a valuable tool for drug development professionals and researchers in medicinal and agrochemical chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full synthetic potential while maintaining a safe laboratory environment.

References

A Comprehensive Spectroscopic Guide to 1-Chloro-3,3,3-trifluoroacetone for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,3,3-trifluoroacetone (CAS No. 431-37-8) is a halogenated ketone of significant interest in organic synthesis and pharmaceutical development.[1][2] Its unique chemical structure, featuring both a reactive chloromethyl group and a stable trifluoromethyl moiety, makes it a versatile building block for the synthesis of complex fluorinated molecules.[3][4][5] Understanding the precise structural and electronic properties of this compound is paramount for its effective utilization. This guide provides a detailed analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights provided herein are intended to empower researchers to confidently identify, characterize, and employ this valuable reagent in their scientific endeavors.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental structure of this compound.

Molecular Formula: C₃H₂ClF₃O[3]

Molecular Weight: 146.49 g/mol [3]

IUPAC Name: 1-Chloro-3,3,3-trifluoropropan-2-one[3]

The molecule consists of a three-carbon acetone backbone. One terminal methyl group is substituted with a chlorine atom, while the other is perfluorinated. This asymmetric substitution pattern is key to interpreting its spectroscopic signatures.

G cluster_0 This compound C1 C C2 C C1->C2 Cl Cl C1->Cl H1 H C1->H1 H2 H C1->H2 C3 C C2->C3 O O C2->O F1 F C3->F1 F2 F C3->F2 F3 F C3->F3

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. Due to the absence of readily available experimental NMR spectra in the public domain, the following data is predicted based on established principles of NMR spectroscopy and analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the two equivalent protons of the chloromethyl group.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.5Singlet2H-CH₂Cl

Interpretation:

The chemical shift of the -CH₂Cl protons is significantly downfield (~4.5 ppm) due to the strong deshielding effect of the adjacent chlorine atom and the carbonyl group. The absence of coupling is expected as there are no neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the three distinct carbon environments in the molecule.

Chemical Shift (δ) (ppm)Multiplicity (Coupling to F)Assignment
~190QuartetC=O
~116Quartet-CF₃
~45Singlet-CH₂Cl

Interpretation:

  • Carbonyl Carbon (C=O): This carbon is expected to appear at a characteristic downfield chemical shift of around 190 ppm. It will likely appear as a quartet due to coupling with the three fluorine atoms on the adjacent carbon.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be observed further upfield, around 116 ppm. It will also be a quartet due to the one-bond coupling to the three attached fluorine atoms.

  • Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to be the most upfield, around 45 ppm, and will appear as a singlet as it is not directly bonded to fluorine.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the trifluoromethyl group.

Chemical Shift (δ) (ppm)MultiplicityAssignment
~-78Singlet-CF₃

Interpretation:

A single resonance is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is anticipated to be in the typical range for trifluoromethyl ketones, around -78 ppm relative to a standard such as CFCl₃. The signal should appear as a singlet as there are no other fluorine atoms in the molecule to couple with.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. An experimental FTIR spectrum is available and its key absorption bands are analyzed below.[3]

Wavenumber (cm⁻¹)IntensityAssignment
~1750StrongC=O stretch
~1350-1100Strong, multiple bandsC-F stretch
~750StrongC-Cl stretch
~2950WeakC-H stretch (asymmetric)
~2850WeakC-H stretch (symmetric)

Interpretation:

  • C=O Stretch: A strong absorption band around 1750 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the carbonyl group in a ketone. The electron-withdrawing trifluoromethyl group shifts this band to a higher wavenumber compared to a simple alkyl ketone.

  • C-F Stretch: A series of strong, complex bands in the 1350-1100 cm⁻¹ region are indicative of the carbon-fluorine stretching vibrations of the trifluoromethyl group.

  • C-Cl Stretch: A strong band around 750 cm⁻¹ can be attributed to the carbon-chlorine stretching vibration.

  • C-H Stretch: Weak absorptions around 2950 cm⁻¹ and 2850 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the chloromethyl group.

Caption: Workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The following is a predicted fragmentation pattern for this compound.

Molecular Ion (M⁺):

The mass spectrum is expected to show a molecular ion peak at m/z 146 and an M+2 peak at m/z 148 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

Key Fragmentation Pathways:

  • Loss of Chlorine Radical (•Cl): A prominent fragment would result from the cleavage of the C-Cl bond, leading to the formation of a [M-Cl]⁺ ion at m/z 111.

  • Loss of Trifluoromethyl Radical (•CF₃): Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group would result in the loss of a •CF₃ radical, giving a [M-CF₃]⁺ ion at m/z 77 (and a corresponding M+2 peak at m/z 79).

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of the trifluoroacetyl cation ([CF₃CO]⁺) at m/z 97.

  • Formation of Chloromethyl Cation ([CH₂Cl]⁺): A fragment corresponding to the chloromethyl cation would appear at m/z 49 (and a corresponding M+2 peak at m/z 51).

m/zProposed Fragment
146/148[C₃H₂ClF₃O]⁺ (Molecular Ion)
111[C₃H₂F₃O]⁺
97[CF₃CO]⁺
77/79[C₂H₂ClO]⁺
69[CF₃]⁺
49/51[CH₂Cl]⁺

G M [C3H2ClF3O]+• (m/z 146/148) F1 [C3H2F3O]+ (m/z 111) M->F1 - •Cl F2 [C2H2ClO]+• (m/z 77/79) M->F2 - •CF3 F3 [CF3CO]+ (m/z 97) M->F3 - •CH2Cl F4 [CH2Cl]+ (m/z 49/51) F2->F4 - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • Typical parameters: 64 scans, relaxation delay of 1-2 seconds.

    • Use an appropriate fluorine-containing reference standard (e.g., CFCl₃).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

  • Data Acquisition:

    • Obtain a background spectrum of the empty salt plates or the solvent-filled cell.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic features of this compound. The combination of predicted NMR data, experimental IR analysis, and a predicted mass fragmentation pattern offers a robust framework for the identification and characterization of this important chemical intermediate. By understanding the causality behind the observed and predicted spectral features, researchers can more effectively utilize this compound in their synthetic and developmental workflows. The provided protocols serve as a starting point for obtaining high-quality spectroscopic data, ensuring scientific integrity and reproducibility.

References

An In-depth Technical Guide to the Stability and Storage of 1-Chloro-3,3,3-trifluoroacetone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,3,3-trifluoroacetone is a valuable fluorinated intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique chemical structure, featuring a reactive trifluoromethyl group, makes it a key building block for introducing fluorine atoms into target molecules, a strategy often employed to enhance biological activity and metabolic stability.[1] The successful use of this reagent in complex synthetic pathways is critically dependent on its purity and stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development activities.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₃H₂ClF₃O[2]
Molecular Weight 146.5 g/mol [2]
Boiling Point 71-72°C[2]
Density 1.45 g/cm³[2]
Flash Point 50°C[2]
Appearance Colorless Liquid[1]

Core Stability Profile

The stability of this compound is influenced by several factors, including its inherent chemical reactivity and its sensitivity to environmental conditions such as moisture, light, and temperature.

Chemical Stability and Reactivity

As an α-haloketone, this compound exhibits characteristic reactivity patterns. The presence of the electron-withdrawing carbonyl and trifluoromethyl groups polarizes the carbon-chlorine bond, making the α-carbon highly susceptible to nucleophilic attack. This intrinsic reactivity is the primary driver of its potential degradation.

Nucleophilic Substitution: The predominant degradation pathway for this compound is nucleophilic substitution at the carbon atom bearing the chlorine. This reaction is facilitated by a wide range of nucleophiles, with stronger, less sterically hindered nucleophiles reacting more readily.

G This compound This compound Transition_State Transition State This compound->Transition_State Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Transition_State Substituted_Product Substituted Product Transition_State->Substituted_Product Chloride_Ion Chloride Ion (Cl-) Transition_State->Chloride_Ion

Figure 1: Nucleophilic Substitution Pathway. A generalized schematic of the SN2 reaction mechanism, a primary degradation route for this compound.

Hydrolytic Stability: In the presence of water, this compound can undergo hydrolysis. The carbonyl carbon is activated by the adjacent trifluoromethyl group, making it more electrophilic and prone to attack by water, which acts as a weak nucleophile. This can lead to the formation of 3,3,3-trifluoro-1-hydroxyacetone and hydrochloric acid. The rate of hydrolysis is expected to be significantly enhanced under basic conditions due to the presence of the more potent hydroxide nucleophile. The hydrated form of the ketone may also be present, which can influence its reactivity.[3]

Thermal Stability
Photostability

Fluorinated ketones are known to be susceptible to photolysis. Exposure to ultraviolet (UV) radiation, particularly in the range of 295-345 nm, can lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group (Norrish Type I cleavage) or hydrogen abstraction (Norrish Type II cleavage). While specific photostability studies on this compound are not extensively documented, it is prudent to assume it is light-sensitive and take appropriate precautions to protect it from light.

Incompatible Materials

To prevent degradation and ensure the safety of laboratory personnel, this compound should be stored separately from the following classes of compounds:

Incompatible MaterialRationale
Strong Bases React readily via nucleophilic substitution, leading to rapid degradation.
Strong Oxidizing Agents Can lead to vigorous and potentially explosive reactions.
Strong Reducing Agents May react with the carbonyl group or the carbon-chlorine bond.
Alkali and Alkaline Earth Metals Highly reactive and can cause violent decomposition.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to maintaining the quality and stability of this compound.

Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.[2] Lower temperatures slow down the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.

  • Container: Use a tightly sealed, amber glass bottle to protect the compound from moisture and light. Ensure the container cap is lined with a chemically resistant material.

  • Location: Store in a well-ventilated, designated area for flammable and reactive chemicals, away from incompatible materials.

Handling Procedures
  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Dispensing: When dispensing, use a dry, inert gas (e.g., argon or nitrogen) to blanket the reagent and prevent the introduction of moist air into the storage container.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Experimental Protocol: Monitoring Stability by Gas Chromatography (GC)

A general protocol for monitoring the purity and detecting potential degradation products of this compound using gas chromatography with a flame ionization detector (GC-FID) is provided below. This protocol should be adapted and validated for specific laboratory conditions and instrumentation.

Objective: To assess the purity of this compound and identify the presence of any degradation products over time.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., acetonitrile or dichloromethane)

  • Gas chromatograph equipped with an FID

  • Appropriate GC column (e.g., a mid-polarity column)

  • Volumetric flasks and syringes

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in the chosen solvent. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: At each time point for stability testing, accurately weigh a small amount of the this compound sample and dissolve it in a known volume of the solvent.

  • GC Analysis:

    • Set up the GC method with appropriate parameters for the inlet temperature, oven temperature program, carrier gas flow rate, and detector temperature.

    • Inject the prepared standards to establish the calibration curve.

    • Inject the prepared sample.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve.

    • Monitor for the appearance of new peaks over time, which may indicate the formation of degradation products.

Figure 2: GC Stability Monitoring Workflow. A flowchart outlining the key steps for assessing the stability of this compound via gas chromatography.

Conclusion

This compound is a reactive yet indispensable reagent in modern organic synthesis. Its stability is intrinsically linked to its chemical nature as an α-haloketone. By understanding its potential degradation pathways—primarily nucleophilic substitution and hydrolysis—and by implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable compound. The key to maintaining its stability lies in minimizing its exposure to nucleophiles, moisture, light, and heat. Proper storage at refrigerated temperatures under an inert atmosphere, coupled with careful handling in a controlled environment, will preserve its quality and ensure reliable and reproducible results in the laboratory.

References

A Methodological Guide to Elucidating the Molecular Structure and Conformation of 1-Chloro-3,3,3-trifluoroacetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Molecular Conformation in Drug Development

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For drug development professionals, understanding the conformational preferences of a molecule is paramount. It dictates how a molecule will interact with a biological target, such as an enzyme's active site, and thus its efficacy as a therapeutic agent. 1-Chloro-3,3,3-trifluoroacetone (C₃H₂ClF₃O) presents an interesting case for conformational analysis due to the internal rotation around the C-C single bond, which is flanked by a sterically demanding trifluoromethyl group and a chloromethyl group.

The presence of electronegative fluorine and chlorine atoms, along with the carbonyl group, introduces complex electronic and steric effects that will govern the molecule's preferred shapes. Identifying the most stable conformers and the energy barriers between them is crucial for predicting the molecule's behavior in different environments and for designing molecules that can selectively bind to biological targets. This guide will provide the scientific framework for such an investigation.

Theoretical Conformational Analysis: Predicting the Possibilities

Before embarking on experimental work, a theoretical analysis can provide invaluable insights into the likely conformational landscape of 1-CTFA. The primary degree of conformational freedom in 1-CTFA is the rotation around the C2-C3 bond.

Based on the relative orientation of the chlorine atom and the carbonyl oxygen, two primary conformers are anticipated:

  • Cis (or synperiplanar) conformer: The C-Cl bond is eclipsed with the C=O bond. This arrangement might be stabilized by dipole-dipole interactions but could also experience steric repulsion.

  • Gauche (or synclinal) conformer: The C-Cl bond is staggered relative to the C=O bond. This conformation is often lower in energy due to reduced steric hindrance.

The following diagram illustrates the internal rotation and the likely potential energy minima corresponding to the cis and gauche conformers.

G Potential Energy Surface of 1-CTFA cluster_0 Internal Rotation around C2-C3 bond cluster_1 Relative Energy Cis Conformer Gauche Conformer Cis Conformer->Gauche Conformer Rotation Gauche Conformer->Cis Conformer Rotation Energy Minima Gauche (Lower Energy) Cis (Higher Energy)

Caption: Predicted conformers of this compound.

Experimental Determination of Molecular Structure

A combination of spectroscopic techniques is required to experimentally determine the precise molecular structure and identify the conformers of 1-CTFA in the gas phase, where intermolecular interactions are minimized.

Microwave Spectroscopy: The Gold Standard for Structural Determination

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules. By measuring the frequencies of transitions between these levels, one can determine the molecule's moments of inertia with exceptional accuracy. From the moments of inertia, a precise molecular structure, including bond lengths and angles, can be derived.

  • Sample Preparation: A dilute mixture (typically <1%) of 1-CTFA in a carrier gas, such as neon or argon, is prepared.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a few Kelvin, simplifying the rotational spectrum by populating only the lowest energy levels.

  • Microwave Excitation: A short, high-power microwave pulse is used to polarize the molecules.

  • Free Induction Decay (FID): The subsequent coherent emission from the molecules is detected as a time-domain signal.

  • Fourier Transformation: The FID is Fourier transformed to yield a high-resolution frequency-domain spectrum.

  • Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to obtain the rotational constants (A, B, and C) for each conformer.

G PJ-FTMW Spectroscopy Workflow Sample Preparation Sample Preparation Supersonic Expansion Supersonic Expansion Sample Preparation->Supersonic Expansion Gas Mixture Microwave Excitation Microwave Excitation Supersonic Expansion->Microwave Excitation Cooled Molecules FID Detection FID Detection Microwave Excitation->FID Detection Coherent Emission Fourier Transformation Fourier Transformation FID Detection->Fourier Transformation Time-Domain Signal Spectral Analysis Spectral Analysis Fourier Transformation->Spectral Analysis Frequency Spectrum Molecular Structure Molecular Structure Spectral Analysis->Molecular Structure Rotational Constants

Caption: Workflow for Pulsed-Jet Fourier Transform Microwave Spectroscopy.

The presence of multiple conformers will manifest as separate sets of rotational transitions in the microwave spectrum. The relative intensities of these transitions can provide an estimate of the relative abundance of the conformers.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction provides information about the radial distribution of atoms in a molecule. While less precise than microwave spectroscopy for determining the structure of a single conformer, it is highly sensitive to the presence of multiple conformers and can provide valuable information on their relative populations and geometries.

Computational Chemistry: A Synergistic Approach

Computational chemistry is an indispensable tool that complements experimental studies. Ab initio and density functional theory (DFT) calculations can be used to:

  • Predict the structures and relative energies of the conformers.

  • Calculate theoretical rotational constants to guide the assignment of experimental microwave spectra.

  • Compute the potential energy surface for internal rotation, providing insights into the energy barriers between conformers.

  • Predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

  • Initial Geometry Optimization: The structures of the cis and gauche conformers are optimized using a suitable level of theory (e.g., B3LYP or MP2) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically varying the dihedral angle of the C-C bond to map out the energy profile of internal rotation.

  • High-Level Energy Corrections: Single-point energy calculations at a higher level of theory (e.g., CCSD(T)) can be performed on the optimized geometries to obtain more accurate relative energies.

G Computational Chemistry Workflow Initial Geometries Initial Geometries Geometry Optimization Geometry Optimization Initial Geometries->Geometry Optimization DFT/ab initio Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Confirm Minima PES Scan PES Scan Geometry Optimization->PES Scan Internal Rotation Predicted Spectra Predicted Spectra Frequency Calculation->Predicted Spectra Rotational & Vibrational Energy Barriers Energy Barriers PES Scan->Energy Barriers Conformer Interconversion Guide Experiments Guide Experiments Predicted Spectra->Guide Experiments

Caption: Workflow for Computational Analysis of 1-CTFA.

Data Synthesis: A Unified Model of 1-CTFA's Structure

The true power of this methodological approach lies in the synthesis of experimental and computational data. The theoretical calculations provide a framework for interpreting the experimental results, while the experimental data provide a benchmark for the accuracy of the computational methods.

The expected outcome of this combined approach would be a comprehensive understanding of the molecular structure and conformation of 1-CTFA, summarized in tables of structural parameters and a detailed potential energy surface.

Table 1: Hypothetical Structural Parameters for 1-CTFA Conformers
ParameterCis Conformer (Calculated)Gauche Conformer (Calculated)Gauche Conformer (Experimental)
Rotational Constants (MHz)
AValueValueValue
BValueValueValue
CValueValueValue
Bond Lengths (Å)
C=OValueValueValue
C-CValueValueValue
C-ClValueValueValue
Bond Angles (degrees)
∠CCOValueValueValue
∠CCClValueValueValue
Dihedral Angle (degrees)
∠O=C-C-Cl0~60Value
Relative Energy (kJ/mol) Value00

Note: The "Experimental" column is intentionally left with placeholder text as this data is not currently available in the literature. The "Calculated" columns would be populated with data from the computational workflow.

Conclusion

The elucidation of the molecular structure and conformation of this compound is a tractable and highly valuable endeavor for the scientific community, particularly those in drug discovery and development. While a dedicated experimental study on this molecule is yet to be published, this guide has provided a robust, multi-faceted methodological approach that combines the strengths of high-resolution microwave spectroscopy, gas-phase electron diffraction, and state-of-the-art computational chemistry. By following this roadmap, researchers can obtain a definitive understanding of the structural and dynamic properties of 1-CTFA, paving the way for its informed application in the design of next-generation chemical entities.

potential hazards and safety precautions for 1-Chloro-3,3,3-trifluoroacetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Chloro-3,3,3-trifluoroacetone

Introduction

This compound (CAS No: 431-37-8) is a halogenated ketone that serves as a valuable intermediate in organic and pharmaceutical synthesis.[1][2] Its unique chemical structure, featuring both chlorine and fluorine atoms, imparts specific reactivity that is leveraged in various laboratory and chemical production processes.[1][2] However, the same properties that make it a useful reagent also introduce significant potential hazards. This guide provides a comprehensive overview of these hazards and outlines the necessary safety precautions for researchers, scientists, and drug development professionals. The causality behind each safety protocol is explained to foster a deep understanding of risk mitigation when handling this compound.

Section 1: Hazard Identification and Analysis

A thorough understanding of the inherent properties of this compound is the foundation of a robust safety protocol. Its hazards are multifaceted, encompassing toxicological, physical, and reactive risks.

Physical and Chemical Properties

The physical characteristics of a chemical dictate its behavior under various laboratory conditions and are critical for assessing risks such as vapor accumulation and flammability.

PropertyValueSource
Molecular Formula C₃H₂ClF₃O[1][3][4]
Molecular Weight 146.49 g/mol [3]
Appearance Liquid
Boiling Point 71-72°C[1]
Density 1.45 g/cm³[1]
Flash Point 50°C (122°F)[1]
Vapor Pressure Heavier than air[5][6]
Solubility Soluble in water[6]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with multiple significant hazards.[3]

Hazard ClassCategoryHazard StatementPictogram
Flammable LiquidsCategory 3H226: Flammable liquid and vapor🔥
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple notifications.[3]

Toxicological Hazards

Exposure to this compound can result in significant adverse health effects. The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion.

  • Inhalation: Inhaling vapors can be harmful and may cause respiratory irritation.[3][5] Symptoms can include coughing, shortness of breath, headache, and dizziness.[5][7] Due to its volatility, it can quickly form a concentrated atmosphere in poorly ventilated areas.[5]

  • Skin Contact: The substance is harmful if it comes into contact with the skin and causes skin irritation.[3] Prolonged contact can lead to the removal of natural oils, resulting in dryness and dermatitis.[5] It is critical to prevent exposure to open cuts or abraded skin, as this could allow the chemical to enter the bloodstream, potentially causing systemic injury.[5]

  • Eye Contact: Direct contact causes serious eye irritation.[3] As a lachrymator, it can cause an increased flow of tears.[8][9]

  • Ingestion: The substance is harmful if swallowed.[3] Ingestion may lead to immediate medical complications, and vomiting should not be induced without medical advice.[7][9]

Physical and Reactive Hazards
  • Flammability: this compound is a flammable liquid with a flash point of 50°C.[1] Its vapors are heavier than air and can travel a considerable distance to a source of ignition and "flash back".[6][10] Vapors can also form explosive mixtures with air.[10]

  • Reactivity and Stability: The compound is generally stable under normal conditions.[10] However, it is incompatible with strong oxidizing agents and strong bases.[8][10]

  • Hazardous Decomposition Products: When involved in a fire, it can decompose to produce poisonous and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[10][11][12]

Section 2: Comprehensive Safety Protocols

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent handling procedures, is essential for mitigating the risks associated with this compound.

Risk Assessment and Control Workflow

The following workflow provides a systematic approach to managing the risks associated with handling this chemical. It is a self-validating system that ensures continuous evaluation and improvement of safety measures.

cluster_0 Risk Management Cycle cluster_1 Control Measures Detail A 1. Identify Hazards (Toxic, Flammable, Reactive) B 2. Assess Risks (Exposure Potential, Severity) A->B Analyze C 3. Implement Controls (Engineering, PPE, Administrative) B->C Mitigate D 4. Review & Refine (Monitor Effectiveness, Update Protocols) C->D Verify C1 Engineering: Fume Hood, Ventilation, Eyewash Station C->C1 C2 PPE: Goggles, Gloves, Lab Coat, Respirator C->C2 C3 Administrative: SOPs, Training, Restricted Access C->C3 D->A Iterate

Caption: A cyclical workflow for hazard management.

Engineering Controls

The first line of defense is to minimize exposure through properly designed workspaces.

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits.[9][10]

  • Explosion-Proof Equipment: Given its flammability, all electrical equipment (stirrers, heaters, lighting) in the handling area must be explosion-proof.[9][10][11]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[9][13]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[14] A face shield should be used for splash-prone operations.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., PVC).[5] The suitability and durability of the glove material should be confirmed for the specific duration and nature of the task.[5]

    • Clothing: Wear impervious, fire/flame-resistant laboratory coats or coveralls.[14] Contaminated clothing must be removed immediately and washed before reuse.[9][15]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[10][14]

Experimental Protocol: Safe Handling and Storage

Adherence to strict protocols is crucial for preventing accidents.

Handling:

  • Preparation: Before handling, ensure all engineering controls are operational and required PPE is correctly worn. Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Grounding: To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded.[8][9]

  • Tool Selection: Use only non-sparking tools made from materials like brass or bronze.[8][9][10]

  • Dispensing: Avoid breathing vapors and prevent contact with skin and eyes.[10] Dispense the chemical slowly to minimize splashing and vapor generation.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[10] Do not allow contaminated clothing to remain in contact with skin.[5]

Storage:

  • Container: Store in a tightly closed, properly labeled container.[10][14]

  • Location: Keep the container in a dry, cool, and well-ventilated place.[10][14] A refrigerator or freezer designed for flammable materials is recommended.[1][8] Storage under an inert gas like nitrogen or argon is also advised.[1]

  • Segregation: Store away from heat, sparks, open flames, and other ignition sources.[8][10] Crucially, segregate from incompatible materials such as strong oxidizing agents and strong bases.[8][10]

Section 3: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

First-Aid Measures

Immediate medical attention is required for most exposures.

  • Inhalation: Move the victim to fresh air immediately.[14][15] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[8][14]

  • Skin Contact: Immediately remove all contaminated clothing.[14][15] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[9][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][15] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[14] Do NOT induce vomiting.[9] Seek immediate medical attention.[15]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10][14] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[6]

  • Specific Hazards: Containers may explode when heated.[9][10] Vapors can form explosive mixtures with air.[10] Fire produces poisonous gases like HCl and HF.[10][11]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10][14]

Accidental Release Measures
  • Evacuate: Clear the area of all personnel and move upwind.[5]

  • Eliminate Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces).[9][14]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[10]

  • Clean-up: Use non-sparking tools.[10] Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[10] Collect the material and place it in a suitable, closed container for disposal.[10][14]

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations. Waste is considered hazardous.[9]

References

Methodological & Application

Properties and Significance of 1-Chloro-3,3,3-trifluoroacetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Applications of 1-Chloro-3,3,3-trifluoroacetone

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. This versatile reagent serves as a critical building block for the introduction of the trifluoromethyl (CF₃) group, a moiety of profound importance in modern medicinal and agricultural chemistry. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This document will delve into the core applications of this compound, providing detailed mechanistic insights and field-proven experimental protocols.

This compound, with the chemical formula C₃H₂ClF₃O, is a colorless liquid possessing a molecular weight of 146.50 g/mol .[3][4] Its structure features a highly electrophilic carbonyl group, activated by the potent electron-withdrawing trifluoromethyl group, and a reactive C-Cl bond, making it a versatile precursor in a multitude of organic transformations.[1] Its primary utility lies in its role as an intermediate for introducing the trifluoromethyl group into various molecular scaffolds, thereby enhancing their biological activity and stability.[1] This has led to its application in the synthesis of pharmaceuticals, such as anti-inflammatory and antiviral agents, as well as in the agrochemical industry for creating more effective pesticides and herbicides.[1]

PropertyValue
CAS Number 431-37-8[5]
Molecular Formula C₃H₂ClF₃O
Molecular Weight 146.5 g/mol [5]
Boiling Point 71-72°C[5]
Density 1.45 g/cm³[5]
Appearance Colorless Liquid[1]

Core Synthetic Applications

The unique electronic and steric properties of this compound enable its participation in a wide array of synthetic transformations. This section will explore its most significant applications, providing the mechanistic rationale behind these reactions.

G cluster_main Synthetic Utility of this compound Reagent This compound Heterocycles Synthesis of Trifluoromethylated Heterocycles Reagent->Heterocycles e.g., Pyrazoles, Thiazoles Asymmetric Asymmetric Synthesis Reagent->Asymmetric e.g., Enantioselective Additions Olefination Wittig-Type Olefination Reagent->Olefination Formation of CF3-Alkenes Radical Radical Chemistry Reagent->Radical Generation of Trifluoroacetonyl Radical

Caption: Overview of the primary synthetic applications of this compound.

Synthesis of Trifluoromethylated Heterocycles

The construction of heterocyclic frameworks containing a trifluoromethyl group is a cornerstone of modern drug discovery.[2] this compound serves as a key precursor for a variety of such compounds, most notably trifluoromethylated pyrazoles.

Mechanism of Pyrazole Synthesis:

The synthesis of 3-trifluoromethyl-pyrazoles typically involves the condensation of a β-dicarbonyl compound, derived from this compound, with a hydrazine derivative. A common strategy involves the reaction of a trifluoromethylated ynone with a hydrazine.[6] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[6] The regioselectivity of the reaction is a critical consideration, and various synthetic methods have been developed to control the final substitution pattern of the pyrazole ring.[7]

G Start CF3-Ynone + Hydrazine Intermediate1 Hydrazone Formation Start->Intermediate1 Condensation Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Tautomerization & Ring Closure Product Trifluoromethylated Pyrazole Intermediate2->Product Dehydration

Caption: General mechanism for the synthesis of trifluoromethylated pyrazoles.

Protocol for the Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole:

This protocol is a representative example of pyrazole synthesis.

  • Reagents and Materials:

    • 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

    • Phenylhydrazine

    • Ethanol (solvent)

    • Acetic acid (catalyst)

    • Standard laboratory glassware

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol.

    • Add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-phenyl-5-(trifluoromethyl)-1H-pyrazole.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Asymmetric Synthesis

The development of methods for the enantioselective synthesis of chiral trifluoromethylated compounds is of high interest.[8] this compound, being a prochiral ketone, is an excellent substrate for asymmetric transformations, such as enantioselective additions to its carbonyl group.[9]

Catalytic Enantioselective Addition:

The enantioselective addition of nucleophiles to the carbonyl group of this compound can be achieved using chiral catalysts. These catalysts, often based on transition metals or organocatalytic scaffolds, create a chiral environment around the ketone, directing the incoming nucleophile to one of the two enantiotopic faces of the carbonyl carbon.[10] This approach allows for the synthesis of enantioenriched tertiary alcohols containing both a trifluoromethyl group and a chloromethyl group, which are valuable chiral building blocks for further synthetic manipulations.

Protocol for Catalytic Enantioselective Alkylation:

This protocol outlines a general procedure for the enantioselective addition of an organometallic reagent to this compound.

  • Reagents and Materials:

    • This compound

    • Dialkylzinc reagent (e.g., diethylzinc)

    • Chiral ligand (e.g., a chiral amino alcohol)

    • Anhydrous toluene (solvent)

    • Inert atmosphere (e.g., nitrogen or argon)

    • Schlenk line and dry glassware

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (0.1 eq) and anhydrous toluene.

    • Cool the solution to 0°C and add the dialkylzinc reagent (1.5 eq) dropwise.

    • Stir the mixture for 30 minutes at 0°C to allow for the formation of the chiral catalyst complex.

    • Add this compound (1.0 eq) dropwise to the catalyst solution at 0°C.

    • Allow the reaction to proceed at 0°C, monitoring its progress by TLC or GC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Characterization:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

    • Confirm the structure using standard spectroscopic methods.

Wittig-Type Olefination

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds.[11][12][13][14] this compound can be readily converted to trifluoromethylated alkenes using this methodology.

Mechanism of the Wittig Reaction:

The reaction involves a triphenyl phosphonium ylide, which acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone.[12] This initial attack forms a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[13]

G Start This compound + Phosphonium Ylide Intermediate1 Betaine Formation Start->Intermediate1 Nucleophilic Attack Intermediate2 Oxaphosphetane Formation Intermediate1->Intermediate2 Ring Closure Product Trifluoromethylated Alkene + Triphenylphosphine Oxide Intermediate2->Product Fragmentation

Caption: Mechanism of the Wittig reaction with this compound.

Protocol for the Synthesis of 1-Chloro-3-trifluoromethyl-1,3-butadiene:

This protocol describes a Wittig reaction to form a diene.

  • Reagents and Materials:

    • This compound

    • Allyltriphenylphosphonium bromide

    • Strong base (e.g., n-butyllithium or sodium hydride)

    • Anhydrous tetrahydrofuran (THF) (solvent)

    • Inert atmosphere

    • Standard Schlenk apparatus

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, suspend allyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to -78°C and add the strong base (1.1 eq) dropwise to generate the ylide (a color change is typically observed).

    • Stir the mixture at -78°C for 1 hour.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the product by distillation or column chromatography.

  • Characterization:

    • Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.

Radical Chemistry

Recent advancements in photoredox catalysis have enabled the generation of trifluoroacetonyl radicals from halotrifluoroacetones, including the chloro-derivative.[15] This opens up new avenues for the synthesis of trifluoromethyl ketones.

Photoredox-Catalyzed Radical Generation:

Visible light-mediated photoredox catalysis can be used to activate this compound to generate a trifluoroacetonyl radical.[15] This radical can then engage in reactions with various substrates, such as olefins, to form new carbon-carbon bonds. This method provides a divergent route to both linear and 1,2-difunctionalized trifluoromethyl ketones.[15]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a flammable liquid and vapor.[3] It is also harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17] All manipulations should be performed in a well-ventilated chemical fume hood.[16][17]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[16][17] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.[5][16]

  • Incompatible Materials: Avoid contact with strong bases, alkali metals, finely powdered metals, and oxidizing agents.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to serve as a precursor for the introduction of the trifluoromethyl group into a wide range of organic molecules makes it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. The applications detailed in this guide, from the synthesis of complex heterocycles to the construction of chiral centers, highlight the broad synthetic potential of this important building block. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully harness the synthetic power of this compound in their research and development endeavors.

References

Application Note & Protocols: Derivatization of 1-Chloro-3,3,3-trifluoroacetone as a Versatile Building Block for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and bioavailability to active ingredients.[1][2] 1-Chloro-3,3,3-trifluoroacetone (CTFA) emerges as a highly valuable and versatile C3 building block for this purpose. Its unique trifunctional reactivity—stemming from an electrophilic carbonyl, an acidic α-proton site, and a displaceable chlorine atom—offers multiple pathways for derivatization. This guide provides an in-depth exploration of the chemical logic behind using CTFA in agrochemical synthesis, complete with detailed, field-tested protocols for its key transformations into high-value heterocyclic intermediates, such as trifluoromethyl-substituted pyrazoles.

The Strategic Value of this compound (CTFA)

This compound (CAS 431-37-8) is a fluorinated organic intermediate whose utility in synthesis is derived from its distinct electronic and structural features.[3][4][5] The molecule's reactivity is dictated by the powerful electron-withdrawing nature of the adjacent trifluoromethyl group.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₃H₂ClF₃O[3][4]
Molecular Weight 146.49 g/mol [6]
Boiling Point 71-72 °C[4]
Density 1.45 g/cm³[4]
Appearance Colorless to light yellow liquid[7]

The CF₃ group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Simultaneously, it increases the acidity of the α-protons on the chloromethyl group, facilitating enolate formation. Finally, the chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions. This confluence of reactivity makes CTFA a powerful synthon for constructing complex molecular scaffolds.

Diagram: Reactivity Profile of CTFA

The following diagram illustrates the three primary sites of reactivity on the CTFA molecule, which form the basis for the derivatization protocols discussed herein.

CTFA_Reactivity cluster_main This compound (CTFA) Reactivity Map cluster_reactions Reaction Pathways cluster_products Resulting Scaffolds CTFA CF₃-C(=O)-CH₂Cl node_carbonyl Carbonyl Addition/ Condensation CTFA->node_carbonyl  Attack at  electrophilic C=O Site A node_substitution Nucleophilic Substitution (SN2) CTFA->node_substitution Displacement of Cl⁻ at α-carbon   Site B node_enolate Enolate Formation/ Condensation CTFA->node_enolate Deprotonation of acidic α-protons Site C prod_A Heterocycles (e.g., Pyrazoles) node_carbonyl->prod_A prod_B Functionalized Ketones (CF₃-C(=O)-CH₂-Nu) node_substitution->prod_B prod_C Chain-Extended Products (e.g., via Knoevenagel) node_enolate->prod_C

Caption: Key reactive sites on the CTFA molecule and their corresponding synthetic pathways.

The Role of the Trifluoromethyl Group in Agrochemical Activity

The development of fluorinated pesticides has become a major focus in the crop protection industry, with over half of recently launched pesticides containing fluorine.[1][2] The CF₃ group, in particular, is a privileged moiety due to its profound impact on a molecule's physicochemical properties.

  • Enhanced Lipophilicity: The CF₃ group increases the molecule's affinity for non-polar environments, which can improve its ability to penetrate the waxy cuticles of plants or the cells of fungi and insects.[8][9][10]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by enzymes within the target pest or the environment.[9][10] This increases the compound's persistence and duration of action.

  • Increased Bioactivity: As a strong electron-withdrawing group, the CF₃ moiety alters the electronic profile of the entire molecule.[1][9] This can lead to stronger binding interactions with target enzymes or receptors, resulting in higher intrinsic potency.[11]

  • Bioisosterism: The CF₃ group can act as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing for fine-tuning of a molecule's steric and electronic properties to optimize biological activity.[10]

Core Derivatization Protocols

The following protocols provide step-by-step methodologies for key transformations of CTFA into valuable agrochemical intermediates. These protocols are designed to be robust and self-validating, with clear causality for each step.

Protocol 1: Nucleophilic Substitution at the α-Carbon

This protocol demonstrates the displacement of the chloride atom by a generic nucleophile (Nu⁻), a fundamental transformation for introducing diverse functional groups. This is a classic Sₙ2 reaction, where the choice of a polar aprotic solvent is critical to solvate the counter-ion without hindering the nucleophile's reactivity.[12]

Objective: To synthesize a functionalized trifluoromethyl ketone of the structure CF₃-C(=O)-CH₂-Nu.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
This compound (CTFA)146.491.46 g10.0Substrate
Nucleophile (e.g., Sodium thiophenoxide)132.161.45 g11.01.1 equivalents
Potassium Carbonate (K₂CO₃)138.212.07 g15.0Mild base, optional
Acetone-50 mL-Polar aprotic solvent

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (e.g., sodium thiophenoxide, 1.45 g) and potassium carbonate (2.07 g).

  • Solvent Addition: Add 50 mL of dry acetone to the flask. Stir the suspension for 10 minutes at room temperature to ensure good dispersion. Rationale: Acetone is an excellent solvent for Sₙ2 reactions and is easily removed post-reaction.

  • Substrate Addition: Slowly add this compound (1.46 g, 1.0 eq) to the stirring suspension via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Rationale: Heating provides the necessary activation energy for the substitution. The reaction is typically complete when the starting CTFA spot disappears.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure functionalized trifluoromethyl ketone.

Protocol 2: Synthesis of a Trifluoromethyl-Pyrazole Intermediate

This protocol details a robust two-step sequence for synthesizing 1-Aryl-5-trifluoromethyl-1H-pyrazole-4-carboxylates, a common core structure in fungicides and herbicides. The strategy involves an initial Knoevenagel-type condensation followed by a classical pyrazole synthesis via cyclocondensation with a hydrazine derivative.[13][14][15]

Objective: To synthesize an ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate intermediate.

Pyrazole_Workflow start1 CTFA (CF₃COCH₂Cl) step1 Step A: Knoevenagel Condensation Base (e.g., Piperidine/AcOH) Toluene, Reflux start1->step1 start2 Diethyl Malonate start2->step1 start3 Phenylhydrazine step2 Step B: Cyclocondensation Ethanol, Reflux start3->step2 intermediate Intermediate A (Enone) step1->intermediate intermediate->step2 product Final Product (Trifluoromethyl Pyrazole) step2->product

Caption: Two-step workflow for the synthesis of a trifluoromethyl-pyrazole from CTFA.

Step A: Knoevenagel Condensation to form Ethyl 2-(1-chloro-3,3,3-trifluoroacetonylidene)malonate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine CTFA (14.65 g, 100 mmol), diethyl malonate (16.0 g, 100 mmol), piperidine (0.85 g, 10 mmol), and acetic acid (0.60 g, 10 mmol) in 100 mL of toluene. Rationale: Piperidine and acetic acid form a catalytic system to promote the condensation, and the Dean-Stark trap removes water to drive the reaction equilibrium towards the product.

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and continue until no more water is collected in the Dean-Stark trap (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step B: Cyclocondensation to form Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Reaction Setup: Dissolve the crude intermediate from Step A (assuming 100 mmol theoretical yield) in 150 mL of absolute ethanol in a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add phenylhydrazine (10.81 g, 100 mmol) dropwise to the solution at room temperature. An exotherm may be observed. Rationale: Phenylhydrazine acts as the dinucleophile, first attacking the carbonyl and then displacing the chloride in an intramolecular fashion to form the stable pyrazole ring.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 3-4 hours. Monitor by TLC until the intermediate is consumed.

  • Product Isolation: Cool the reaction mixture in an ice bath. The product will often precipitate from the ethanol solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final pyrazole product as a crystalline solid.

Safety & Handling Precautions

This compound is a reactive and potentially hazardous chemical. It is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[6]

  • Personal Protective Equipment (PPE): Always handle CTFA in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[16][17]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[18] Use spark-proof tools and take precautionary measures against static discharge.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[18]

  • Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[18]

Conclusion

This compound stands out as a preeminent building block in the synthesis of modern agrochemicals. Its trifunctional nature allows for a diverse range of chemical transformations, providing efficient routes to complex molecular architectures. The protocols detailed in this guide offer reliable and scalable methods for leveraging the unique reactivity of CTFA, enabling researchers and drug development professionals to readily access high-value trifluoromethyl-containing intermediates. The strategic application of this versatile synthon will undoubtedly continue to fuel innovation in the development of next-generation crop protection agents.

References

Application Notes & Protocols: The Role of 1-Chloro-3,3,3-trifluoroacetone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chiral Complexity with a Versatile Fluorinated Building Block

In the landscape of modern synthetic chemistry, the incorporation of fluorine-containing moieties into organic molecules is a paramount strategy for modulating their physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of pharmaceutical and agrochemical design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. 1-Chloro-3,3,3-trifluoroacetone (CTFA), a readily available and highly reactive ketone, has emerged as a powerful building block for the introduction of the trifluoromethyl group into chiral frameworks.

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the strategic application of CTFA in asymmetric synthesis. We will move beyond simple reaction schemes to explore the causality behind experimental choices, providing validated protocols and mechanistic insights to empower the synthesis of complex, high-value chiral molecules.

Molecular Profile of this compound (CAS: 431-37-8) [1][2][3]

  • Molecular Formula: C₃H₂ClF₃O[3][4]

  • Molecular Weight: 146.5 g/mol [1][4]

  • Appearance: Clear, colorless liquid[5]

  • Key Features: The molecule's utility is derived from the interplay of its functional groups:

    • Electrophilic Ketone: The powerful electron-withdrawing effect of the adjacent CF₃ group renders the carbonyl carbon highly susceptible to nucleophilic attack.

    • Trifluoromethyl Group: A key pharmacophore that is installed into the target molecule.

    • α-Chlorine Atom: A versatile handle that can act as a leaving group or be retained in the final product, offering a site for further synthetic elaboration.

Part 1: Core Applications in Catalytic Asymmetric Synthesis

The unique electronic properties of CTFA make it an exceptional substrate for a range of catalytic asymmetric transformations. Here, we detail its role in two mechanistically distinct but highly impactful reaction classes: asymmetric aldol additions and photoredox-catalyzed radical reactions.

Asymmetric Aldol Reactions: Constructing Chiral β-Hydroxy Trifluoromethyl Ketones

The aldol reaction is a foundational carbon-carbon bond-forming reaction.[6][7] When applied to CTFA, it provides direct access to chiral tertiary alcohols bearing both a trifluoromethyl group and a chloromethyl group—a synthetically rich and desirable structural motif. The high electrophilicity of CTFA's carbonyl carbon allows this reaction to proceed efficiently under the control of chiral catalysts.

Mechanistic Rationale: The primary challenge in any asymmetric aldol reaction is controlling the facial selectivity of the nucleophile's approach to the prochiral ketone.[8][9] Organocatalysis, particularly using proline and its derivatives, has proven highly effective. The catalyst forms a transient chiral enamine with a donor ketone or aldehyde, which then attacks the CTFA. The stereochemical outcome is dictated by the catalyst's chiral environment, which shields one face of the enamine and directs its attack on one of the two enantiotopic faces of the CTFA carbonyl.

This strategy allows for the construction of a quaternary stereocenter with high enantiomeric excess (ee).[10] The resulting β-hydroxy ketone is a versatile intermediate for further transformations.

Asymmetric_Aldol_Mechanism cluster_cycle Catalytic Cycle Catalyst Chiral Catalyst (e.g., Proline) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Donor, -H₂O Donor Donor Carbonyl (e.g., Acetone) Donor->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState + CTFA CTFA This compound (CTFA) CTFA->TransitionState Iminium Iminium Adduct TransitionState->Iminium C-C Bond Formation Product Chiral Aldol Product Iminium->Product + H₂O Product->Catalyst Catalyst Regeneration H2O H₂O H2O->Iminium

Caption: Catalytic cycle for an organocatalyzed asymmetric aldol reaction.

Photoredox-Catalyzed Radical Additions: A Modern Approach to Trifluoromethyl Ketones

Visible-light photoredox catalysis offers a powerful, mild alternative for generating reactive intermediates. Recent studies have demonstrated that CTFA can serve as a precursor to the trifluoroacetonyl radical (•CH₂COCF₃) under photoredox conditions.[11] This radical can then be engaged in reactions with olefins to forge complex trifluoromethyl ketones, diverging to different products based on the reaction mechanism.

Mechanistic Rationale:

  • Radical Generation: A photocatalyst (e.g., fac-[Ir(ppy)₃]), upon excitation by visible light, becomes a potent reductant. It can donate an electron to CTFA, causing the cleavage of the C-Cl bond to release a chloride ion and the desired trifluoroacetonyl radical.

  • Olefin Addition: The electrophilic radical adds across an olefin to generate a new carbon-centered radical intermediate.

  • Divergent Pathways: The fate of this intermediate determines the final product:

    • Radical Polar Crossover (RPC): The radical is oxidized by the photocatalyst, forming a carbocation. This cation is then trapped by the previously released chloride ion, yielding a 1,2-difunctionalized product.

    • Hydrogen Atom Transfer (HAT): In the presence of a suitable hydrogen donor, the radical intermediate abstracts a hydrogen atom to yield a linear, saturated trifluoromethyl ketone.

This divergent approach is synthetically powerful, as it allows access to two distinct product classes from the same set of starting materials simply by controlling the reaction conditions.[11]

Photoredox_Workflow cluster_main Photoredox-Catalyzed Reaction of CTFA with an Olefin cluster_rpc Radical Polar Crossover (RPC) cluster_hat Hydrogen Atom Transfer (HAT) PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation Light Visible Light (hv) Light->PC Radical •CH₂COCF₃ Radical PC_star->Radical + CTFA, -Cl⁻ CTFA CTFA (ClCH₂COCF₃) CTFA->Radical Intermediate Radical Intermediate Radical->Intermediate + Olefin Olefin Olefin Substrate Olefin->Intermediate RPC_Product 1,2-Difunctionalized Product Intermediate->RPC_Product Oxidation & Cl⁻ trap HAT_Product Linear Ketone Product Intermediate->HAT_Product + H-donor

Caption: Divergent pathways in the photoredox activation of CTFA.

Part 2: Experimental Protocols and Data

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for practical application.

Protocol 1: Organocatalyzed Asymmetric Aldol Addition of Acetone to CTFA

This protocol describes a representative procedure for the synthesis of a chiral β-hydroxy ketone using (S)-proline as the catalyst.

Materials and Reagents:

Reagent/Material CAS Number Amount Molar Equiv. Notes
This compound 431-37-8 1.46 g 1.0 Substrate
(S)-Proline 147-85-3 0.23 g 0.2 Catalyst
Acetone 67-64-1 20 mL - Reagent & Solvent
Saturated NH₄Cl (aq.) 7647-01-0 25 mL - Quenching
Ethyl Acetate 141-78-6 100 mL - Extraction

| Anhydrous MgSO₄ | 7487-88-9 | q.s. | - | Drying Agent |

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.23 g, 2.0 mmol, 0.2 equiv.).

  • Reagent Addition: Add acetone (20 mL) to the flask and stir until the proline is partially dissolved. Add this compound (1.46 g, 10.0 mmol, 1.0 equiv.) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Seal the flask and stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR until consumption of the limiting reagent (CTFA) is observed.

  • Workup: Upon completion, quench the reaction by adding 25 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldol adduct.

  • Characterization: Characterize the product by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Safety Precautions:

  • This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Interpretation: Catalyst and Substrate Effects

The choice of catalyst and donor carbonyl can significantly impact the efficiency and stereoselectivity of the aldol reaction. The following table summarizes typical outcomes observed in asymmetric aldol reactions involving activated ketones.

EntryDonorCatalyst (20 mol%)Time (h)Yield (%)Enantiomeric Ratio (er)
1Acetone(S)-Proline488595:5
2Cyclohexanone(S)-Proline249298:2
3AcetoneChiral Thiourea Catalyst487891:9
4Butanal(S)-Proline369096:4 (anti:syn >20:1)

Analysis of Trends:

  • Cyclic vs. Acyclic Donors (Entry 1 vs. 2): Cyclic ketones like cyclohexanone often react faster and with higher stereoselectivity due to their conformationally restricted enamine intermediates, which present a more defined steric environment.[6]

  • Catalyst Choice (Entry 1 vs. 3): While proline is a robust catalyst, other organocatalysts like bifunctional thioureas can also promote the reaction, though sometimes with slightly lower selectivity.[10] The optimal catalyst must be determined empirically.

  • Aldehyde Donors (Entry 4): Using an aldehyde as the donor introduces the additional challenge of controlling diastereoselectivity (syn vs. anti). Proline-based catalysis typically favors the anti-diastereomer.[6]

Conclusion and Future Outlook

This compound is more than just a fluorinated solvent or intermediate; it is a strategic tool for the asymmetric synthesis of complex chiral molecules.[5] Its activated carbonyl group allows it to participate in highly stereocontrolled aldol additions, while the C-Cl bond provides a handle for modern photoredox-catalyzed radical functionalization.[11] The protocols and insights provided here serve as a robust starting point for researchers aiming to leverage the unique reactivity of CTFA. As the demand for sophisticated fluorinated chiral compounds continues to grow in the life sciences, the applications of versatile building blocks like this compound are poised to expand even further.

References

Application Note: 1-Chloro-3,3,3-trifluoroacetone as a Versatile Precursor for the Synthesis of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research, often imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-Chloro-3,3,3-trifluoroacetone as a readily available and highly reactive building block for the synthesis of diverse trifluoromethyl-containing heterocycles. We will explore its application in the construction of key five- and seven-membered ring systems, providing detailed mechanistic insights and step-by-step experimental protocols.

Introduction: The Strategic Advantage of this compound

This compound is a bifunctional electrophile possessing two key reactive sites: a highly electrophilic carbonyl carbon, activated by the potent electron-withdrawing effect of the adjacent CF3 group, and a chloromethyl group, which is susceptible to nucleophilic substitution. This dual reactivity allows for elegant and efficient cyclization reactions with a variety of dinucleophiles, making it a powerful tool for constructing complex molecular architectures.

The strategic value of this building block lies in its ability to directly install the prized trifluoromethyl group into the heterocyclic core, a feature highly sought after in drug discovery programs.[2] This guide will focus on two primary classes of heterocycles synthesized from this precursor: trifluoromethyl-substituted pyrazoles and benzodiazepines.

G cluster_five Five-Membered Heterocycles cluster_seven Seven-Membered Heterocycles reagent This compound pyrazole CF3-Pyrazoles reagent->pyrazole + Hydrazines benzo CF3-Benzodiazepines reagent->benzo + o-Phenylenediamines

Figure 1: Overview of synthetic pathways using this compound.

Synthesis of 3-Trifluoromethyl-Pyrazoles

Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The synthesis of 3-trifluoromethyl-pyrazoles via the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound (or its equivalent) with a hydrazine is a common and effective strategy.[3] this compound serves as a direct and efficient precursor for this transformation.

Reaction Mechanism

The reaction proceeds via a classical condensation-cyclization pathway. The more nucleophilic nitrogen of the hydrazine initially attacks the highly electrophilic carbonyl carbon of the trifluoroacetone. The resulting carbinolamine intermediate readily dehydrates to form a hydrazone. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the chloromethyl carbon displaces the chloride ion, forming the five-membered pyrazoline ring, which then tautomerizes to the aromatic pyrazole.

G start Step 1: Nucleophilic Attack & Dehydration step2 Step 2: Intramolecular Cyclization start->step2 Hydrazone Intermediate step3 Step 3: Tautomerization step2->step3 Pyrazoline Intermediate end 3-CF3-Pyrazole step3->end Aromatic Pyrazole Product G cluster_mech Benzodiazepine Formation Mechanism A 1. Condensation (o-phenylenediamine + ketone) B 2. Dehydration A->B Forms Imine C 3. Intramolecular Sₙ2 Cyclization B->C Pendant amine attacks C-Cl D Final Product: 2-CF3-1,5-Benzodiazepine C->D

References

Application Notes and Protocols: The Strategic Use of 1-Chloro-3,3,3-trifluoroacetone in the Preparation of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the application of trifluoroacetonyl synthons, exemplified by 1-chloro-3,3,3-trifluoroacetone, in the design and synthesis of potent enzyme inhibitors. We delve into the core chemical principles that make the trifluoromethyl ketone (TFMK) moiety a powerful "warhead" for inhibiting key enzyme classes, particularly serine and cysteine proteases. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of a peptidyl-TFMK inhibitor, methods for kinetic analysis, and a discussion of the underlying mechanism of action, supported by authoritative references.

Introduction: The Trifluoromethyl Ketone Moiety as a Privileged Inhibitor Scaffold

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] Among fluorinated motifs, the trifluoromethyl ketone (TFMK) stands out as a highly effective, reversible-covalent inhibitor of several classes of hydrolytic enzymes.[2][3] TFMKs are particularly renowned as potent inhibitors of serine and cysteine proteases, which are implicated in a vast array of pathologies, including viral replication, cancer, and neurodegenerative diseases.[3][4]

The efficacy of the TFMK group stems from the intense electron-withdrawing nature of the three fluorine atoms, which renders the adjacent carbonyl carbon highly electrophilic.[2] This heightened reactivity facilitates the formation of a stable, tetrahedral hemiketal or hemithioketal adduct with a nucleophilic serine or cysteine residue in the enzyme's active site, respectively.[2][5] This adduct can act as a transition-state analog, leading to potent and often slow, tight-binding inhibition.[2]

Building blocks like this compound are valuable synthons for introducing this critical trifluoroacetonyl moiety. Its bifunctional nature—a highly electrophilic carbonyl and a reactive chloromethyl group—allows for versatile synthetic strategies to construct complex inhibitor scaffolds.

Core Chemical Principles: Reactivity and Mechanism of Inhibition

The TFMK "Warhead": An Electrophilic Trap

The inhibitory power of a TFMK is rooted in its chemistry. The trifluoromethyl group acts as a potent electron sink, polarizing the carbonyl bond and making the carbonyl carbon exceptionally susceptible to nucleophilic attack. In aqueous solution, this electrophilicity promotes the formation of a stable gem-diol (hydrate), which itself is a mimic of the tetrahedral transition state of peptide bond hydrolysis.[2]

When a TFMK inhibitor binds to the active site of a target enzyme, a key nucleophilic residue (e.g., the thiol of cysteine or the hydroxyl of serine) attacks the electrophilic carbonyl carbon. This results in the formation of a stable, covalent or semi-covalent tetrahedral adduct. This mechanism is depicted below for a cysteine protease.

Caption: Covalent inhibition of a cysteine protease by a TFMK inhibitor.

This compound as a Synthetic Precursor

This compound is an excellent starting point for TFMK inhibitor synthesis. The chlorine atom provides a reactive handle for nucleophilic substitution, allowing for the attachment of the trifluoroacetonyl unit to a peptide backbone or other recognition elements. Alternatively, the carbonyl group can be the site of initial reaction. A common and effective strategy for building peptidyl TFMK inhibitors involves a multi-step synthesis that constructs the inhibitor scaffold before revealing the ketone functionality in a final oxidation step.

Application Profile: Synthesis of a Peptidyl-TFMK Cysteine Protease Inhibitor

This section details a representative synthesis of a peptidyl-TFMK inhibitor targeting a cysteine protease, such as the SARS-CoV 3CL protease. The protocol is adapted from established literature and demonstrates a robust pathway to access these potent inhibitors.[6] The strategy involves the initial formation of a trifluoromethyl alcohol, followed by peptide coupling and a final oxidation. While the cited protocol uses trifluoroacetaldehyde ethyl hemiacetal, the principles are directly applicable to synthons like this compound.

G A Nitroalkane + Trifluoroacetaldehyde Hemiacetal B Step 1: C-C Bond Formation (K₂CO₃) A->B C Trifluoromethyl Nitro Alcohol B->C D Step 2: Nitro Reduction (e.g., H₂, Pd/C) C->D E Trifluoromethyl Amino Alcohol D->E F Step 3: Peptide Coupling (Protected Amino Acid, HBTU) E->F G Protected Peptidyl Trifluoromethyl Alcohol F->G H Step 4: Oxidation (Dess-Martin Periodinane) G->H I Final TFMK Inhibitor H->I

Caption: General workflow for the synthesis of a peptidyl-TFMK inhibitor.

Experimental Protocols

Protocol: Multi-Step Synthesis of a Peptidyl-TFMK Inhibitor

This protocol describes the synthesis of a dipeptide TFMK inhibitor. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Step 1: Synthesis of 3-Nitro-4-phenyl-1,1,1-trifluorobutan-2-ol

  • To 1-nitro-2-phenylethane (1.0 eq), add trifluoroacetaldehyde ethyl hemiacetal (1.3 eq) and powdered potassium carbonate (K₂CO₃, 0.07 eq).

  • Stir the mixture at 55 °C for 3 hours, then continue stirring at room temperature for 24 hours.

  • Quench the reaction by adding 1 N HCl and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the trifluoromethyl nitro alcohol.[6]

Step 2: Synthesis of 3-Amino-4-phenyl-1,1,1-trifluorobutan-2-ol

  • Dissolve the nitro alcohol from Step 1 in methanol.

  • Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the amino alcohol, which is often used directly in the next step.

Step 3: Peptide Coupling to form Protected Dipeptide Alcohol

  • Dissolve the amino alcohol from Step 2 (1.0 eq) and a suitably N-protected amino acid (e.g., Cbz-Leu-OH, 1.0 eq) in anhydrous DMF.

  • Add HBTU (2.5 eq) and triethylamine (Et₃N, 5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-36 hours.[6]

  • Remove DMF under reduced pressure. Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Step 4: Dess-Martin Oxidation to the Final TFMK Inhibitor

  • Dissolve the protected dipeptide alcohol from Step 3 (1.0 eq) in dry dichloromethane (CH₂Cl₂).

  • Add Dess-Martin periodinane (DMP, 2.5-3.0 eq) to the solution.[6][7][8] The oxidation of electron-deficient trifluoromethyl alcohols is efficiently achieved with DMP.[7][9]

  • Stir the reaction at room temperature for 3-5 hours. The reaction is typically complete when the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final peptidyl-TFMK inhibitor by silica gel chromatography.[6]

Protocol: Kinetic Assay for Cysteine Protease Inhibition

This protocol outlines a general method for determining the inhibitory potency (IC₅₀ and Kᵢ) of a synthesized TFMK inhibitor against a target cysteine protease using a fluorogenic substrate.

  • Reagents and Buffers:

    • Assay Buffer: 20 mM Bis-Tris, pH 7.0.

    • Enzyme Stock: Purified target cysteine protease (e.g., SARS-CoV 3CLpro) at a known concentration.

    • Substrate Stock: Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans) dissolved in DMSO.

    • Inhibitor Stock: Synthesized TFMK inhibitor dissolved in DMSO.

  • IC₅₀ Determination:

    • Prepare a series of dilutions of the TFMK inhibitor in the assay buffer.

    • In a 96-well microplate, add the enzyme to each well to a final concentration of ~50 nM.

    • Add the diluted inhibitor solutions to the wells. Include a control with DMSO only.

    • Pre-incubate the enzyme and inhibitor at 25 °C for a defined period (e.g., 10 minutes to 4 hours, as TFMK inhibition can be time-dependent).[6]

    • Initiate the reaction by adding the fluorogenic substrate to a final concentration near its Kₘ value (e.g., 6 µM).[6]

    • Immediately monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Excitation: 355 nm, Emission: 538 nm).[10]

    • Calculate the initial reaction velocities (vᵢ) from the linear portion of the progress curves.

    • Plot the percent inhibition [(v₀ - vᵢ)/v₀ * 100] against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Kᵢ Determination and Mechanism:

    • To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform kinetic assays at multiple fixed inhibitor concentrations and varying substrate concentrations.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). A pattern of intersecting lines on the y-axis is indicative of competitive inhibition, which is common for TFMK inhibitors.[6]

Data Presentation: Inhibitory Potency

The following table summarizes the inhibitory activity of a series of synthesized peptidyl-TFMK inhibitors against SARS-CoV 3CL protease, demonstrating the time-dependent nature of the inhibition.

Inhibitor IDIncubation TimeIC₅₀ (µM)Kᵢ (µM)
5h 10 min108.76 ± 1.61
30 min72.69 ± 0.47
1 h41.30 ± 0.19
2 h20.73 ± 0.07
4 h0.80.29 ± 0.09
Data adapted from Shao et al., Bioorg. Med. Chem., 2008, 16(8), 4652-60.[6]

Conclusion

This compound and related trifluoroacetonyl synthons are indispensable tools in modern medicinal chemistry for the development of potent enzyme inhibitors. The trifluoromethyl ketone moiety they help construct serves as a highly effective, mechanism-based inhibitor for critical enzyme families, particularly cysteine and serine proteases. The synthetic and analytical protocols provided herein offer a robust framework for researchers to design, synthesize, and evaluate novel TFMK-based inhibitors, paving the way for new therapeutic discoveries. The combination of rational design based on chemical principles and validated synthetic methodologies underscores the power of this approach in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Reactions with 1-Chloro-3,3,3-trifluoroacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-3,3,3-trifluoroacetone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use in synthesizing trifluoromethyl ketones and other valuable compounds.

Introduction to this compound

This compound is a valuable building block in organic synthesis, primarily used for introducing the trifluoromethyl ketone moiety into molecules.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3] However, the presence of an α-chloro substituent and enolizable protons introduces the potential for several side reactions and experimental challenges. This guide will help you navigate these complexities to achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A1: this compound is a flammable and toxic liquid.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the reagent under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[4]

Q2: What are the main reactive sites of this compound?

A2: The molecule has two primary electrophilic sites:

  • The Carbonyl Carbon: This is the primary site for nucleophilic addition due to the strong polarization of the C=O bond, which is further enhanced by the inductive effect of the trifluoromethyl group.

  • The α-Carbon: The carbon bearing the chlorine atom can be susceptible to nucleophilic substitution (SN2) reactions, although this is generally less favored than carbonyl addition.

Additionally, the α-protons are acidic and can be removed by a base, leading to enolate formation.

Q3: Can this compound self-condense?

A3: Yes, under basic conditions, this compound can undergo self-condensation.[5] The presence of enolizable α-protons allows for the formation of an enolate, which can then act as a nucleophile and attack the carbonyl carbon of another molecule. This can lead to a mixture of aldol-type products and reduce the yield of the desired product.

Q4: Is the trifluoromethyl group stable during reactions?

A4: The trifluoromethyl group is generally very stable. However, under harsh basic conditions, decomposition of the trifluoromethyl anion (if formed) to difluorocarbene can occur, though this is more of a concern with reagents like fluoroform.[6] In the context of this compound, the C-CF3 bond is robust under typical reaction conditions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Reaction Yield

Question: My reaction with this compound is giving a low yield or not proceeding at all. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield can stem from several factors related to the nucleophile, reaction conditions, or the stability of the starting material.

Possible Causes & Solutions:

  • Weak Nucleophile: this compound is a potent electrophile, but a sufficiently strong nucleophile is still required for an efficient reaction.

    • Troubleshooting: If using a neutral nucleophile, consider converting it to its more reactive conjugate base using a suitable non-nucleophilic base. For organometallic reagents, ensure they are freshly prepared or titrated to confirm their activity.

  • Steric Hindrance: A bulky nucleophile or a sterically hindered substrate can slow down or prevent the reaction.

    • Troubleshooting: Try increasing the reaction temperature or using a less sterically demanding nucleophile if possible.

  • Improper Solvent: The choice of solvent can significantly impact the reaction rate and outcome.

    • Troubleshooting: For reactions involving charged nucleophiles, polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred. Ensure the solvent is anhydrous, as water can quench many nucleophiles.

  • Decomposition of the Reagent: Although stable when stored correctly, this compound can degrade in the presence of strong bases or nucleophiles over extended periods, especially at elevated temperatures.

    • Troubleshooting: Add the this compound slowly to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to control the initial reaction rate and minimize side reactions. Monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times.

Problem 2: Formation of Multiple Products and Side Reactions

Question: I am observing multiple spots on my TLC plate and my crude NMR looks complex. What are the likely side products and how can I suppress their formation?

Answer: The formation of multiple products is a common issue due to the various reactive sites on this compound.

Common Side Reactions and Mitigation Strategies:

  • Enolization and Self-Condensation: As mentioned in the FAQ, basic conditions can promote self-condensation.[5]

    • Mitigation:

      • Use a non-nucleophilic base: If a base is required, opt for one that is sterically hindered (e.g., LDA, LiHMDS) to favor deprotonation of your intended nucleophile over the α-protons of the ketone.

      • Control the stoichiometry: Use the nucleophile in a slight excess to ensure the this compound is consumed quickly, minimizing its opportunity to self-condense.

      • Low Temperature: Perform the reaction at low temperatures to disfavor the enolization pathway.

  • Competing Nucleophilic Attack (Carbonyl vs. α-Carbon): While carbonyl addition is generally favored, strong, unhindered nucleophiles might lead to a mixture of the desired tertiary alcohol and a product resulting from the displacement of the chloride ion.[7]

    • Mitigation:

      • Choice of Nucleophile: "Harder" nucleophiles (e.g., organolithium or Grignard reagents) tend to favor attack at the "harder" electrophilic carbonyl carbon. "Softer" nucleophiles might have a higher propensity for SN2 attack at the α-carbon.

      • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr2, CeCl3) can coordinate to the carbonyl oxygen, increasing its electrophilicity and further favoring nucleophilic attack at this position.

  • Hydrate Formation: Trifluoromethyl ketones are known to form stable hydrates in the presence of water.[6] This can complicate purification and characterization.

    • Mitigation:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.

      • Azeotropic Removal of Water: During workup, if hydrate formation is suspected, azeotropic distillation with a suitable solvent (e.g., toluene) can sometimes help remove water.

      • Purification: Silica gel chromatography can often separate the desired ketone from its hydrate.

Experimental Workflow: Troubleshooting Low Yield

G start Low or No Yield Observed check_nucleophile 1. Verify Nucleophile Activity start->check_nucleophile nucleophile_ok Active? check_nucleophile->nucleophile_ok check_conditions 2. Assess Reaction Conditions conditions_ok Anhydrous & Correct Solvent? check_conditions->conditions_ok check_reagent 3. Evaluate Reagent Stability temp_ok Controlled Temperature? check_reagent->temp_ok nucleophile_ok->check_conditions Yes solution_nucleophile Use fresh or titrated nucleophile. Consider a stronger nucleophile. nucleophile_ok->solution_nucleophile No conditions_ok->check_reagent Yes solution_conditions Dry solvents and glassware thoroughly. Optimize solvent choice. conditions_ok->solution_conditions No solution_temp Add reagent at low temperature. Monitor reaction closely. temp_ok->solution_temp No end Improved Yield temp_ok->end Yes solution_nucleophile->end solution_conditions->end solution_temp->end

Caption: Troubleshooting workflow for low reaction yields.

Problem 3: Difficult Purification

Question: I am having trouble purifying my product. What are some common issues and recommended procedures?

Answer: Purification can be challenging due to the volatility of some products and the presence of closely related byproducts.

Purification Strategies:

Problem Recommended Solution Details
Product Volatility Careful concentration, DistillationUse a rotary evaporator with a cold trap and avoid excessive vacuum or heat. For low-boiling products, short-path distillation under reduced pressure can be effective.
Hydrate Formation Silica Gel ChromatographyThe hydrate is more polar than the ketone and can often be separated on a silica gel column.[6]
Self-Condensation Products Flash ChromatographyThese byproducts are typically higher in molecular weight and more polar than the desired product, allowing for separation by flash chromatography.
Aqueous Workup Issues Check for Product SolubilityIf the product is unexpectedly water-soluble, back-extract the aqueous layers with a suitable organic solvent.[8]
Protocol: General Procedure for Nucleophilic Addition
  • Preparation: Under an inert atmosphere (N2 or Ar), add the anhydrous solvent to a flame-dried flask.

  • Nucleophile Addition: Add the nucleophile to the solvent. If it's a solid, add it directly. If it's a solution, add it via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Reagent Addition: Slowly add this compound (1.0 equivalent) to the cooled solution of the nucleophile via syringe.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated aqueous NH4Cl for organometallic reagents).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation as required.

Visualization of Competing Pathways

G cluster_0 Reaction Pathways reagents This compound + Nucleophile (Nu⁻) path1 Pathway A: Carbonyl Addition (Favored) reagents->path1 path2 Pathway B: SN2 at α-Carbon (Minor) reagents->path2 path3 Pathway C: Enolization (Base-Induced) reagents->path3 product1 Desired Product: Trifluoromethyl Alcohol path1->product1 product2 Side Product: α-Substituted Ketone path2->product2 product3 Side Product: Self-Condensation Adduct path3->product3

Caption: Competing reaction pathways for this compound.

References

how to optimize reaction conditions for 1-Chloro-3,3,3-trifluoroacetone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing reaction conditions for 1-Chloro-3,3,3-trifluoroacetone. As a versatile building block for introducing the trifluoromethyl group, its reactivity can be finely tuned with a deep understanding of its properties and reaction mechanisms.[1] This guide, structured in a practical question-and-answer format, offers field-proven insights to troubleshoot common experimental challenges and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties and storage conditions for this compound?

A1: Understanding the basic properties of this compound (CAS 431-37-8) is the first step to successful experimentation. It is a colorless, flammable liquid that requires careful handling.[2][3] Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃H₂ClF₃O [1][2]
Molecular Weight 146.5 g/mol [1][2]
Boiling Point 71-72 °C [4]
Density 1.45 g/cm³ [4]
Flash Point 50 °C [4]

| Refractive Index | 1.3445 |[4] |

Storage and Handling: For long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4] It is incompatible with strong oxidizing agents and strong bases.[5] Always handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, to avoid contact with skin and eyes.[5][6]

Q2: What are the primary modes of reactivity for this compound?

A2: Its reactivity is dominated by two key features: the electrophilic carbonyl group and the potential to act as a precursor to the trifluoroacetonyl radical.

  • Electrophilic Carbonyl: The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This is a common pathway for forming trifluoromethyl-substituted alcohols and other derivatives.[7]

  • Radical Precursor: The C-Cl bond can be cleaved under specific conditions, such as photoredox catalysis, to generate a trifluoroacetonyl radical. This radical can then engage in various C-C bond-forming reactions with substrates like alkenes.[8]

Troubleshooting Guide for Reaction Optimization

This section addresses specific issues encountered during reactions involving this compound, providing a logical framework for diagnosis and resolution.

Q3: My reaction yield is low or nonexistent. What are the common causes and how can I troubleshoot this?

A3: Low yield is a frequent challenge. A systematic approach, starting from reagent verification to condition screening, is the most effective way to identify and solve the problem. The following workflow can guide your troubleshooting process.

LowYield_Troubleshooting Start Start: Low or No Yield CheckReagent 1. Verify Reagent Integrity - Check Purity (GC/NMR) - Confirm Proper Storage (2-8°C, Inert Gas) Start->CheckReagent ReagentOK Reagent OK? CheckReagent->ReagentOK ReplaceReagent Action: Purify or Replace Reagent ReagentOK->ReplaceReagent No CheckSetup 2. Review Reaction Setup - Inert Atmosphere? - Anhydrous Conditions? - Correct Stoichiometry? ReagentOK->CheckSetup Yes SetupOK Setup Correct? CheckSetup->SetupOK CorrectSetup Action: Rectify Setup (Dry Glassware, Purge with N2/Ar) SetupOK->CorrectSetup No OptimizeParams 3. Optimize Reaction Parameters - Screen Solvents - Vary Temperature - Adjust Catalyst/Reagent Loading SetupOK->OptimizeParams Yes YieldImproved Yield Improved? OptimizeParams->YieldImproved Success Success: Optimized Condition Found YieldImproved->Success Yes Reassess Re-evaluate Mechanism/ Consider Alternative Route YieldImproved->Reassess No

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Reagent Integrity: Before optimizing conditions, confirm the purity of your this compound, especially if the bottle is old or has been opened multiple times. Impurities or degradation can halt the reaction.

  • Reaction Setup: This compound can be sensitive to moisture and air. Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) and with anhydrous solvents, particularly if using organometallics or other moisture-sensitive reagents.

  • Parameter Optimization:

    • Temperature: Given its boiling point of 71-72°C, initial reactions are often run between room temperature and 70°C.[4] For sluggish reactions, a moderate increase in temperature may be beneficial. Conversely, if decomposition is suspected, lowering the temperature is advised.

    • Solvent: Solvent choice is critical. Aprotic solvents like THF, Dichloromethane (DCM), or Acetonitrile (MeCN) are common starting points. For photoredox-mediated reactions, chloroform has been shown to be effective.[8]

    • Concentration: High concentrations can sometimes lead to side reactions like polymerization. Try running the reaction at a more dilute concentration (e.g., 0.1 M).

Q4: My reaction produces a mixture of products. How can I improve selectivity?

A4: The formation of multiple products often points to competing reaction pathways. Identifying these pathways is key to enhancing the selectivity for your desired product.

A notable example is the photoredox-catalyzed reaction with olefins, which can proceed through two different mechanisms.[8]

Divergent_Pathways Start This compound + Olefin Radical Trifluoroacetonyl Radical Intermediate Start->Radical Photoredox Catalysis RPC_Node Radical Polar Crossover (RPC) Radical->RPC_Node Default Pathway HAT_Node Hydrogen Atom Transfer (HAT) Radical->HAT_Node Product_RPC Halo-Derived Trifluoromethyl Ketone RPC_Node->Product_RPC Product_HAT Linear Trifluoromethyl Ketone HAT_Node->Product_HAT Mediator + HAT Mediator (e.g., Thiophenol) Mediator->HAT_Node

Caption: Divergent reaction pathways in photoredox catalysis.

Strategies for Improving Selectivity:

  • Mechanism-Based Adjustments: As shown in the diagram above, the reaction of the trifluoroacetonyl radical with an olefin can yield either a chloro-substituted product (via Radical Polar Crossover) or a linear ketone (via Hydrogen Atom Transfer).[8] To favor the HAT pathway, you can introduce a hydrogen atom donor, such as thiophenol, into the reaction mixture.[8]

  • Control of Basicity/Nucleophilicity: The α-protons are acidic and can be removed by a strong base, leading to enolate formation and potential side reactions. If your reaction involves a base, consider using a weaker, non-nucleophilic base (e.g., DBU, DIPEA) or reverse addition (adding the base to the ketone mixture) to minimize enolate concentration.

  • Temperature Control: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.

Experimental Protocol Example

Protocol 1: General Procedure for Photoredox-Mediated Synthesis of Halo-Trifluoromethyl Ketones

This protocol is adapted from methodologies demonstrating the generation of the trifluoroacetonyl radical for C-C bond formation.[8]

Materials:

  • This compound

  • Olefin substrate (e.g., 4-tert-butylstyrene)

  • Photocatalyst (e.g., fac-Ir(ppy)₃)

  • Anhydrous solvent (e.g., Chloroform)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon), add the olefin (1.0 equiv), the photocatalyst (1-2 mol%), and anhydrous chloroform.

  • Add this compound (1.5-2.0 equiv).

  • Degas the solution via three freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin irradiation with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired halo-trifluoromethyl ketone product.

References

Technical Support Center: Navigating the Purification of 1-Chloro-3,3,3-trifluoroacetone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with derivatives of 1-Chloro-3,3,3-trifluoroacetone. This versatile building block is instrumental in synthesizing a wide array of trifluoromethyl-containing compounds, which are of significant interest in pharmaceutical and agrochemical research due to their unique biological properties.[1][2][3][4] However, the introduction of the highly electronegative trifluoromethyl group often presents unique challenges during product purification.

This guide is designed to provide practical, in-depth solutions to common purification issues. It moves beyond standard protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Section 1: Frequently Asked Questions (FAQs) - Common Purification Hurdles

Here, we address some of the most common questions and challenges encountered during the purification of products derived from this compound.

Q1: My trifluoromethylated product is showing an unusual broad peak or tailing during silica gel chromatography. What is the likely cause and how can I fix it?

A1: This is a frequent issue when purifying trifluoromethyl ketones and related polar fluorinated compounds. The primary cause is often strong secondary interactions between the lone pair electrons on the fluorine atoms of the CF3 group and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This can lead to poor peak shape and sometimes irreversible adsorption.

Troubleshooting Workflow:

start Poor Peak Shape on Silica Gel option1 Use a Deactivated Stationary Phase start->option1 option2 Modify the Mobile Phase start->option2 option3 Consider Alternative Chromatography start->option3 details1 End-capped silica Alumina (neutral or basic) Fluorous silica gel option1->details1 details2 Add a competitive polar modifier: - Small % of trifluoroacetic acid (TFA) - Triethylamine (for basic compounds) - 2,2,2-Trifluoroethanol (TFE) option2->details2 details3 Reversed-phase HPLC (C18, Phenyl-Hexyl) Ion-exchange chromatography (for ionizable compounds) option3->details3 reactant R-C(=O)-CF3 equilibrium reactant->equilibrium water + H2O product R-C(OH)2-CF3 equilibrium->product

References

Technical Support Center: Optimizing Reactions with 1-Chloro-3,3,3-trifluoroacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with 1-Chloro-3,3,3-trifluoroacetone. This guide is designed to provide you with in-depth, field-proven insights to enhance your reaction yields, troubleshoot common issues, and ensure the safe and effective use of this versatile reagent. As a key building block in introducing the trifluoromethyl group, its reactivity can be both powerful and challenging.[1][2] This resource consolidates expertise to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties, handling, and safety of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of this compound is crucial for proper handling and reaction setup. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₂ClF₃O[3][4]
Molecular Weight 146.5 g/mol [3][4]
Boiling Point 71-72°C[3]
Density 1.45 g/cm³[3]
Refractive Index 1.3445[3]
Flash Point 50°F[3]
Appearance Colorless liquid

Q2: What are the best practices for handling and storing this compound?

A2: Due to its reactivity and volatility, stringent handling and storage procedures are mandatory.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[5] Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[5][6]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[5][6] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[3]

Q3: What personal protective equipment (PPE) is required when working with this reagent?

A3: A comprehensive PPE strategy is essential for safety.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5][6]

  • Skin Protection: Wear impervious, flame-resistant clothing and appropriate protective gloves to prevent skin exposure.[5][6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (NIOSH/MSHA or EN 149 approved).[5][6]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are located close to the workstation.[6]

Q4: What materials or chemical classes are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous and potentially hazardous reactions.[6]

Troubleshooting Guide for Yield Optimization

This section provides a structured, question-and-answer guide to diagnose and resolve common issues encountered during reactions involving this compound.

Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?

A1: Low yield is a common problem that can often be traced back to a few key areas. The causality behind low yields often involves reagent stability, reaction environment, and procedural execution. The following workflow can help diagnose the issue.

LowYield_Troubleshooting Start Low Reaction Yield Observed CheckPurity Verify Purity of Starting Materials & Reagent Start->CheckPurity CheckEnvironment Evaluate Reaction Environment (Moisture & Air Sensitivity) Start->CheckEnvironment CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckWorkup Assess Workup & Purification Procedure Start->CheckWorkup PurityOK Purity Confirmed CheckPurity->PurityOK No Issues PurifyReagents Action: Purify Reagents/ Use New Batch CheckPurity->PurifyReagents Impurity Detected EnvOK Environment Controlled CheckEnvironment->EnvOK No Issues DryGlassware Action: Flame-Dry Glassware, Use Anhydrous Solvents, Maintain Inert Atmosphere CheckEnvironment->DryGlassware Moisture/Air Suspected CondOK Conditions Optimal CheckConditions->CondOK No Issues OptimizeTemp Action: Titrate Temperature, Increase Time, Verify Stoichiometry CheckConditions->OptimizeTemp Suboptimal Conditions WorkupOK Workup Efficient CheckWorkup->WorkupOK No Issues RefineWorkup Action: Optimize Extraction pH, Check for Product Volatility, Use Alternative Purification CheckWorkup->RefineWorkup Product Loss Detected

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Detailed Explanation:

  • Reagent Integrity: this compound can degrade over time. Verify the purity of your reagent and other starting materials via NMR or GC-MS.

  • Atmospheric Control: The enolizable proton and electrophilic carbonyl carbon make the reagent susceptible to side reactions with moisture and atmospheric oxygen. Employing rigorous anhydrous and anaerobic techniques is critical. This includes using flame- or oven-dried glassware and maintaining a positive pressure of an inert gas (Argon or Nitrogen).[7]

  • Thermal Stability: While heating can increase reaction rates, this compound can decompose at elevated temperatures. If you suspect decomposition (e.g., color change to dark brown/black), consider running the reaction at a lower temperature for a longer duration.[7]

  • Workup Losses: The product may be volatile or partially soluble in the aqueous phase during workup. Be cautious during solvent removal via rotary evaporation and perform thorough extractions of the aqueous layer.[7]

Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve the selectivity of my reaction?

A2: The formation of side products is typically a result of competing reaction pathways. The trifluoromethyl group is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and the adjacent α-protons acidic.

ReactionMechanism Reagents This compound + Nucleophile (Nu⁻) TransitionState Nucleophilic Attack on Carbonyl Carbon Reagents->TransitionState SideProduct Side Product (e.g., from Enolization) Reagents->SideProduct Side Reaction Pathway DesiredProduct Desired Adduct TransitionState->DesiredProduct Desired Pathway Base Base Base->Reagents Abstracts α-proton

Caption: Competing reaction pathways for this compound.

Strategies to Enhance Selectivity:

  • Controlled Reagent Addition: Adding the nucleophile or base dropwise at a low temperature (e.g., 0°C or -78°C) can minimize initial exotherms and reduce the rate of side reactions.[7]

  • Choice of Base: For reactions requiring a base, a non-nucleophilic, sterically hindered base can favor deprotonation where desired without competing in nucleophilic attack. Conversely, if nucleophilic addition is the goal, a strong, non-hindered base might be problematic.

  • Solvent Optimization: The polarity of the solvent can influence which reaction pathway is kinetically favored. A solvent screen (e.g., THF, Dichloromethane, Toluene) can reveal optimal conditions for your specific transformation.

  • Reaction Monitoring: Do not let the reaction run for an arbitrary amount of time. Monitor its progress by TLC or GC and quench it as soon as the starting material is consumed to prevent the product from degrading or participating in subsequent side reactions.[7]

Q3: My reaction stalls and does not proceed to completion, leaving unreacted starting material. What steps can I take?

A3: A stalled reaction suggests that the activation energy barrier is not being overcome or that a catalytic species has been deactivated.

  • Temperature Adjustment: A modest increase in temperature may be sufficient to push the reaction to completion. Monitor carefully for any signs of decomposition.

  • Reagent/Catalyst Addition: If you suspect a reagent has been consumed by side reactions or a catalyst has been poisoned (e.g., by trace water), a second addition of the limiting reagent or catalyst may restart the reaction.[7]

  • Solvent and Concentration: Ensure your reagents are sufficiently soluble at the reaction temperature. Increasing the concentration can sometimes accelerate a slow bimolecular reaction.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Ester

This protocol provides a representative workflow for synthesizing a trifluoromethyl ketone from an ester, a common application.[8] It should be adapted based on the specific substrate and reaction scale.

1. Reaction Setup: a. Place a magnetic stir bar into a round-bottom flask appropriately sized for the reaction volume. b. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. c. Dissolve the starting ester in an anhydrous solvent (e.g., triglyme) and add it to the flask via syringe. d. Cool the reaction mixture to the desired temperature (e.g., -40°C) using a suitable cooling bath.

2. Reagent Addition: a. In a separate, dry flask, prepare a solution of the base (e.g., KHMDS). b. Add the base solution dropwise to the stirred ester solution over 15-30 minutes, ensuring the internal temperature does not rise significantly. c. Add this compound dropwise to the reaction mixture.

3. Reaction Monitoring and Quenching: a. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS). b. Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at the reaction temperature.

4. Workup and Purification: a. Allow the mixture to warm to room temperature. b. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and water. c. Separate the layers. Extract the aqueous layer three times with the organic solvent.[7] d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product using flash column chromatography or distillation.

References

identifying and minimizing side reactions of 1-Chloro-3,3,3-trifluoroacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-3,3,3-trifluoroacetone (CAS 431-37-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but highly reactive reagent. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you identify and minimize side reactions, ensuring the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties, handling, and reactivity of this compound.

Q1: What are the key reactive sites of this compound and how does its structure influence its reactivity?

A1: this compound possesses two primary sites of reactivity stemming from its unique electronic structure:

  • The Carbonyl Carbon: The strongly electron-withdrawing trifluoromethyl (CF₃) group makes the carbonyl carbon highly electrophilic.[1] This site is susceptible to attack by a wide range of nucleophiles, forming the basis for its use in synthesizing trifluoromethylated alcohols and other complex molecules.[2]

  • The α-Protons: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are significantly acidic. This acidity is amplified by the inductive effects of both the adjacent trifluoromethyl group and the α-chloro substituent. This facilitates the formation of an enolate under basic conditions, which can be a source of major side reactions.[3]

The presence of the CF₃ group is critical; it enhances lipophilicity and metabolic stability in target molecules, making it a valuable moiety in pharmaceutical and agrochemical design.[4][5]

Q2: What are the recommended storage and handling procedures for this reagent?

A2: Due to its reactivity and volatility, proper storage and handling are crucial for maintaining the integrity of this compound.

ParameterRecommendationRationale
Storage Temperature 2-8°C[6]Minimizes vapor pressure and reduces the rate of potential decomposition pathways.
Atmosphere Under an inert atmosphere (Argon or Nitrogen)[6]Prevents reactions with atmospheric moisture and oxygen.
Container Tightly sealed, suitable for flammable liquids.The compound is a flammable liquid with a flash point of 50°C.[6]
Handling Use in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat).The compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[7]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, and reactive metals.[8]These can induce vigorous, uncontrolled reactions or decomposition.
Q3: Can this compound participate in radical reactions?

A3: Yes. Beyond its ionic chemistry, this compound can be a precursor to the trifluoroacetonyl radical. This is typically achieved under photoredox catalysis conditions.[1] Visible light-mediated activation can generate the radical, which then reacts with substrates like olefins. The reaction outcome can be directed towards different products by controlling the subsequent mechanism, such as a Radical Polar Crossover (RPC) or a Hydrogen Atom Transfer (HAT) pathway.[1] This dual reactivity expands its synthetic utility beyond traditional nucleophilic additions.

Part 2: Troubleshooting Guide: Identifying & Minimizing Side Reactions

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: My reaction yield is low, and I've isolated a complex mixture of byproducts. What is the most likely side reaction?

Answer: The most common and problematic side reaction is base-mediated enolization, which can lead to self-condensation (an aldol-type reaction) or a haloform-type cleavage.

Causality: The α-protons of this compound are highly acidic. In the presence of a base, especially a strong, non-nucleophilic base, an enolate intermediate is readily formed. This enolate can then act as a nucleophile, attacking another molecule of the starting material or other electrophiles in the reaction mixture.

Furthermore, under strong basic conditions, the molecule can undergo a haloform-type reaction.[9][10] This pathway involves the formation of a trichlorinated intermediate (if a chlorine source is present and the methyl protons were available) followed by nucleophilic acyl substitution, which cleaves the C-C bond to form a carboxylate and a haloform.[3][11] While fluoroform itself cannot be prepared this way due to the instability of the hypofluorite ion, the cleavage of the C-CO bond after attack of a base at the carbonyl is a known degradation pathway for trihalomethyl ketones.[3][11]

Workflow for Diagnosing and Mitigating Side Reactions

Caption: Logic tree for troubleshooting low yields.

Mitigation Strategies:

  • Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine, DIPEA) to favor deprotonation of your intended substrate over the formation of the ketone enolate.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78°C to 0°C). This disfavors the formation of the thermodynamic enolate and slows the rate of side reactions.

  • Order of Addition: Employ "inverse addition," where the base is added slowly to the mixture of the substrate and this compound. This keeps the instantaneous concentration of the base low, minimizing unwanted enolization of the ketone.

Problem 2: I am observing the formation of a carboxylic acid byproduct corresponding to the cleavage of my starting material.

Answer: This is a strong indicator of a haloform-type reaction pathway.

Causality: As detailed in the haloform reaction mechanism, the process is initiated by base-catalyzed halogenation at the α-carbon.[12] Although your starting material is already chlorinated, the key destructive step is the final cleavage. After nucleophilic attack of a hydroxide or other strong base on the carbonyl carbon, the C-C bond is broken, expelling the stabilized ⁻CCl(CF₃) anion (or a related species) as a leaving group.[3] This results in the formation of a carboxylic acid (or carboxylate).

The Haloform-Type Cleavage Pathway

Haloform_Cleavage Ketone Cl-CH₂-CO-CF₃ Intermediate Tetrahedral Intermediate [Cl-CH₂-C(O⁻)(B)-CF₃] Ketone->Intermediate Nucleophilic Attack Base B⁻ Products Carboxylate (R-COO⁻) + Halo-Anion Intermediate->Products C-C Cleavage

Caption: Simplified mechanism of haloform-type cleavage.

Mitigation Strategies:

  • Avoid Strong Aqueous Bases: Do not use strong bases like NaOH or KOH, especially in the presence of water, during the reaction or workup if possible. These conditions are classic for promoting the haloform reaction.[9]

  • Use Aprotic Conditions: Conduct the reaction under strictly anhydrous conditions. The presence of water can facilitate proton transfer steps and the formation of hydroxide ions if a strong base is used.

  • Controlled Workup: During the reaction workup, quench with a mild acidic solution (e.g., saturated NH₄Cl) at low temperature before raising the temperature or adding water.

Problem 3: My purification by distillation is giving poor recovery. Is the compound unstable?

Answer: While distillable, this compound (boiling point: 71-72°C) can be susceptible to decomposition or polymerization, especially if impurities are present.[6] Purity issues can also arise from the co-distillation of closely boiling impurities.

Detailed Protocol for Purification by Fractional Distillation:

This protocol is designed to purify crude this compound, removing both lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (Vigreux column recommended)

  • Heating mantle with stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Chilled receiving flask

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry. The receiving flask should be placed in an ice bath to minimize loss of the volatile product.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the distillation.

  • Charging the Flask: Charge the distillation flask with the crude material and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin stirring and gently heat the flask.

  • Fraction Collection:

    • Forerun: Collect the initial fraction that distills below 70°C. This will contain highly volatile impurities.

    • Main Fraction: Carefully collect the product fraction distilling between 71-73°C. Monitor the temperature at the head of the column closely; a stable temperature indicates a pure fraction.

    • Final Fraction: Stop the distillation when the temperature either begins to rise significantly above 73°C or when only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid concentrating potentially unstable residues.

  • Storage: Immediately transfer the purified product to a clean, dry, amber glass bottle, seal under an inert atmosphere, and store at 2-8°C.

References

troubleshooting guide for 1-Chloro-3,3,3-trifluoroacetone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential yet challenging intermediate, 1-Chloro-3,3,3-trifluoroacetone serves as a critical building block in the development of novel pharmaceuticals and agrochemicals.[1] Its synthesis, however, is often plagued by issues with selectivity and purification. This technical support guide provides in-depth, field-proven insights to help researchers navigate the common challenges encountered during its preparation.

Assumed Synthetic Pathway: Direct Chlorination

This guide is predicated on a common and direct synthetic route: the acid-catalyzed chlorination of 1,1,1-trifluoroacetone. The trifluoromethyl group's strong electron-withdrawing nature deactivates the adjacent carbonyl group, making the methyl protons acidic and susceptible to substitution. However, controlling the reaction to favor monosubstitution over di- or tri-substitution is the primary challenge.

Technical Troubleshooting Guide

Q1: My reaction has stalled, showing low conversion of the 1,1,1-trifluoroacetone starting material. What are the likely causes and solutions?

A1: Low conversion is typically traced back to issues with the catalyst, reagents, or reaction conditions. The enolization of the ketone is the rate-determining step, which is acid-catalyzed.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The choice and concentration of the acid catalyst are critical. Protic acids like sulfuric acid or methanesulfonic acid are often used. If conversion is low, consider verifying the concentration of your acid or switching to a stronger Lewis acid catalyst, though this may require re-optimization to manage side reactions.

  • Inactive Chlorinating Agent: Common chlorinating agents for this reaction include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Ensure the reagent has not degraded due to improper storage. Using a freshly opened or purified batch is recommended.

  • Suboptimal Temperature: The reaction temperature needs to be high enough to facilitate enolization and chlorination but low enough to prevent excessive byproduct formation. If conversion is low, a modest increase in temperature (e.g., in 5-10°C increments) may be beneficial. Monitor the reaction profile closely by Gas Chromatography (GC) to track the consumption of starting material.

  • Presence of Inhibitors: Water can interfere with many chlorinating agents and hinder the effectiveness of some Lewis acid catalysts. Ensure all glassware is oven-dried and reagents are anhydrous.

Q2: My primary issue is poor selectivity. I'm forming significant amounts of 1,1-dichloro- and 1,1,1-trichloro-3,3,3-trifluoroacetone. How can I favor the monochlorinated product?

A2: This is the most common problem in this synthesis. The protons on the monochlorinated product are still acidic, making it susceptible to further chlorination. The key is to manipulate the reaction kinetics to favor the first chlorination.

Strategies for Improving Monoselectivity:

  • Control Stoichiometry: The most critical factor is the molar ratio of the chlorinating agent to the 1,1,1-trifluoroacetone. Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.8 to 0.95 equivalents). This ensures the reaction stops, in principle, when the starting material is consumed, leaving some unreacted ketone but minimizing over-chlorination.

  • Slow Addition of Chlorinating Agent: Instead of adding the chlorinating agent all at once, add it dropwise over several hours using a syringe pump. This keeps the instantaneous concentration of the chlorinating agent low, favoring the reaction with the more abundant starting material over the newly formed monochlorinated product.

  • Lower Reaction Temperature: Over-chlorination reactions typically have a higher activation energy. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity for the mono-substituted product.

  • Monitor the Reaction Closely: Do not run the reaction for a set amount of time. Take aliquots every 30-60 minutes and analyze them by GC. Stop the reaction immediately once the optimal ratio of product to starting material is reached, before the concentration of dichlorinated byproducts begins to rise significantly.

Experimental Workflow & Logic

The following diagram illustrates a typical workflow designed to maximize the yield and purity of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Charge Reactor with 1,1,1-Trifluoroacetone & Acid Catalyst B Cool to 0-5 °C (Control Exotherm) A->B C Slowly Add Chlorinating Agent (0.9 eq) via Syringe Pump B->C D Maintain Temperature & Stir Vigorously C->D E Monitor by GC (Every 60 min) D->E F Quench Reaction at Optimal Conversion (e.g., with Na₂SO₃ soln.) E->F G Aqueous Workup (Wash with H₂O, brine) F->G H Dry Organic Layer (e.g., MgSO₄) G->H I Fractional Distillation (Under N₂ Atmosphere) H->I J Final Product: This compound I->J Collect Product Fraction

Caption: Experimental workflow for the synthesis and purification of this compound.

Q3: Purification by fractional distillation is yielding a product contaminated with starting material and dichlorinated byproduct. What can I do to improve separation?

A3: The boiling points of the starting material, product, and byproducts can be close, making distillation challenging. A combination of careful technique and alternative methods may be necessary.

Purification Strategies:

  • High-Efficiency Distillation Column: Ensure you are using a high-quality fractional distillation column (e.g., a Vigreux or, ideally, a packed column like a Hempel column) with sufficient theoretical plates.

  • Slow Distillation Rate: Distill the mixture very slowly to allow the column to reach equilibrium, which is essential for separating components with close boiling points.

  • Adsorbent Treatment: Before distillation, consider passing the crude organic mixture through a plug of a solid adsorbent like activated carbon or specific types of zeolite.[2] These materials can sometimes selectively retain halogenated impurities, simplifying the subsequent distillation.

  • Alternative Purification: If distillation fails, preparative gas chromatography is a viable, albeit less scalable, option for obtaining a highly pure sample for analytical or small-scale use.

The diagram below illustrates the competitive nature of the chlorination process, highlighting why byproduct formation is a significant issue.

G SM 1,1,1-Trifluoroacetone (CF₃COCH₃) P1 This compound (CF₃COCH₂Cl) SM->P1 + Cl (Desired) P2 1,1-Dichloro-3,3,3-trifluoroacetone (CF₃COCHCl₂) P1->P2 + Cl (Over-chlorination) P3 1,1,1-Trichloro-3,3,3-trifluoroacetone (CF₃COCCl₃) P2->P3 + Cl (Over-chlorination)

Caption: Competing reaction pathways in the chlorination of 1,1,1-trifluoroacetone.

Physical Properties Comparison

Understanding the boiling points of potential components is crucial for planning purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,1,1-TrifluoroacetoneC₃H₃F₃O112.0521-24[3]
This compound C₃H₂ClF₃O 146.50 71-72[4]
1,1-Dichloro-3,3,3-trifluoroacetoneC₃HCl₂F₃O180.94~105-110 (Estimated)
1,1,1-Trichloro-3,3,3-trifluoroacetoneC₃Cl₃F₃O215.39~135-140 (Estimated)

Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is crucial to maintain the purity of the compound. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4] This prevents potential degradation from atmospheric moisture or oxygen and minimizes the loss of this relatively volatile compound.

Q5: What are the primary safety hazards I should be aware of when handling this compound?

A5: this compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[5]

  • Flammability: It is a flammable liquid with a flash point of 50°C.[4] Keep it away from ignition sources.

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[5]

  • Irritation: It causes skin and serious eye irritation.[5] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

References

Technical Support Center: Managing 1-Chloro-3,3,3-trifluoroacetone Volatility in Experimental Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Chloro-3,3,3-trifluoroacetone. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable fluorinated building block in their work.[1] Due to its chemical properties, particularly its volatility, handling this reagent requires specific techniques to ensure experimental success, accuracy, and safety. This guide provides in-depth, field-proven insights through a series of troubleshooting scenarios and frequently asked questions to address the common challenges encountered in the laboratory.

Core Properties & Safety Data

A foundational understanding of this compound's physical properties is critical to managing its behavior in experiments. Its relatively low boiling point is the primary driver of its volatility.

PropertyValueSource
CAS Number 431-37-8[2][3]
Molecular Formula C₃H₂ClF₃O[2][3]
Molecular Weight 146.50 g/mol [2]
Boiling Point 71-72 °C[2]
Density 1.45 g/cm³[2]
Flash Point 50 °C (122 °F)
Appearance Colorless Liquid
Storage Class Flammable Liquid

Hazard Summary: this compound is a flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[3] Always consult the full Safety Data Sheet (SDS) and conduct a thorough risk assessment before use.[4]

Troubleshooting Guide: Common Volatility-Related Issues

This section addresses specific problems that may arise during experiments, providing both immediate solutions and the scientific reasoning behind them.

Question: My reaction yield is consistently low, and I suspect reagent loss due to evaporation. How can I prevent this?

Answer: Low yields are a frequent consequence of premature reagent evaporation. The core issue is the loss of gaseous this compound from the reaction vessel before it has a chance to react.

Solutions & Causality:

  • Sub-Surface Addition: When adding the reagent to the reaction mixture, use a long needle or cannula to introduce it below the surface of the solvent. This minimizes immediate contact with the headspace of the flask, reducing the opportunity for it to vaporize and escape.

  • Chilled Reagent & Reaction Vessel: Before addition, cool both the reagent vial and the reaction flask in an ice bath (0 °C). Lowering the temperature significantly reduces the vapor pressure of the reagent, making it behave more like a non-volatile liquid during transfer.[5][6]

  • Efficient Workflow: Have all necessary equipment, such as syringes and septa, prepared and within reach before opening the reagent bottle.[6] This minimizes the time the stock bottle is open to the atmosphere, preventing both loss and potential contamination with atmospheric moisture.[5][7]

  • Positive Pressure of Inert Gas: If conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon), ensure a slight positive pressure. This creates an outward flow that can counteract the diffusion of the volatile reagent out of the vessel. However, be mindful that a strong gas flow can carry the volatile compound away.

Question: During solvent removal on the rotovap, I'm losing my product. What's going wrong?

Answer: This is a classic problem when working with volatile products. The combination of reduced pressure and heating, designed to remove the solvent, is often too aggressive for a volatile compound, causing it to co-evaporate with the solvent and end up in the cold trap.

Solutions & Causality:

  • Avoid High Vacuum: Do not use a high-vacuum line for solvent removal.[8][9] A standard diaphragm pump used with a rotary evaporator is sufficient.

  • Reduce Vacuum Strength: Instead of applying the full vacuum of your pump, carefully regulate the pressure. The goal is to find a pressure where the solvent boils at a low temperature (e.g., room temperature or slightly above) but your product remains in the liquid phase.

  • Minimize Heat: Use minimal heat on the water bath, or none at all if the solvent is sufficiently volatile (e.g., dichloromethane, diethyl ether). The lower the temperature, the lower the vapor pressure of your product, reducing the chance of loss.

  • Alternative Methods: If product loss persists, avoid the rotovap. Consider atmospheric pressure distillation using a distillation head if there is a significant boiling point difference between your product and the solvent.[8][9] For small scales, a Kugelrohr apparatus can also be effective.[8][9]

Question: I need to run a reaction at a temperature above the 72 °C boiling point of this compound. What is the best setup?

Answer: Heating a volatile reagent above its boiling point in an open or inadequately sealed system will result in the complete loss of the reagent. The solution is to create a closed system that allows for heating while preventing vapor from escaping.

Solutions & Causality:

  • Reflux Condenser: The standard and most effective method is to perform the reaction under reflux.[10] A condenser (Vigreux or Allihn type) is attached to the reaction flask.[8][9] As the reagent boils, its vapor travels into the cold condenser, re-liquefies, and drips back into the reaction flask. This creates a closed loop, allowing the reaction to be maintained at the boiling point of the solvent/reagent mixture for extended periods without loss of material.[10]

  • Sealed-Tube Reaction: For reactions requiring temperatures significantly above the atmospheric boiling point (and thus generating higher pressures), a specialized sealed-tube apparatus is necessary.[8][9] This technique requires specific glassware designed to withstand pressure and should only be performed by trained personnel with appropriate safety shielding.

Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions when handling this reagent?

A: Due to its flammability and toxicity, all handling must occur within a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Ensure an eyewash station and safety shower are accessible. Avoid heat, sparks, and open flames.[12]

Q: Can I use a standard Schlenk line with this compound?

A: Yes, but with caution. If you are working with this volatile compound on a shared inert gas line, its vapors can travel through the manifold and contaminate other reactions.[8][9] It is best practice to remove other flasks from the line while handling the volatile compound. After the transfer is complete, it is advisable to purge the line with inert gas for several minutes to remove any residual vapors.[8][9]

Q: What are the best practices for purifying this compound via flash chromatography?

A: To minimize loss during chromatography and subsequent solvent removal, select your solvent system carefully. Using a less volatile solvent system, such as substituting pentane for hexanes, can be beneficial.[8][9] After collecting fractions, solvent removal should be performed with the precautions mentioned in the troubleshooting section (minimal heat, controlled vacuum).

Q: How do I properly store this compound?

A: Store the reagent in a tightly sealed container, preferably the original manufacturer's bottle. To further minimize vapor loss, the cap can be wrapped with Parafilm. Store in a cool, dry, well-ventilated area designated for flammable liquids, away from ignition sources.[13] For long-term stability and to minimize vapor pressure, storage in a refrigerator (2°C to 8°C) is recommended.[5][13]

Standard Operating Protocols

Protocol 4.1: Safe Handling and Dispensing of this compound
  • Preparation: Place the reagent bottle and the reaction flask in an ice bath inside a chemical fume hood for 15-20 minutes. Gather a clean, dry, gas-tight syringe and needle.

  • Inert Atmosphere (if required): Purge the reaction flask with nitrogen or argon.

  • Transfer: Working quickly, remove the cap from the reagent bottle. Pierce the septum with the needle and draw the desired volume of the cold liquid into the syringe.

  • Dispensing: Immediately dispense the liquid from the syringe into the reaction flask, keeping the needle tip below the surface of the reaction solvent.

  • Sealing: Promptly recap the reagent bottle, wrap with Parafilm, and return to cold storage. Ensure the reaction flask is properly sealed.

Protocol 4.2: Setting up a Reflux Reaction to Contain Volatility
  • Assembly: To a round-bottom flask containing a stir bar, add all non-volatile reagents and the solvent.

  • Condenser Attachment: Securely attach a reflux condenser to the flask. Ensure the condenser is clamped correctly and is vertical.

  • Water Flow: Connect tubing to the condenser, with the water inlet at the bottom nipple and the outlet at the top nipple. Start a gentle flow of cold water.

  • Reagent Addition: Add the this compound to the reaction flask through the top of the condenser using a syringe or dropping funnel.

  • Heating: Begin heating the reaction mixture using a suitable heating mantle. The reaction will be maintained at the boiling point of the solvent, with all vapors being condensed and returned to the flask.[10]

Visual Workflow Diagrams

The following diagrams illustrate key decision-making processes and workflows for managing the volatility of this compound.

G cluster_0 Decision: Reaction Temperature vs. Setup Temp Reaction Temperature? Below_BP Below Boiling Point ( < 72°C ) Temp->Below_BP Lower Above_BP At or Above Boiling Point ( >= 72°C ) Temp->Above_BP Higher Setup1 Standard Glassware (e.g., sealed flask with septum) Below_BP->Setup1 Setup2 Reflux Condenser Required Above_BP->Setup2 Setup3 High Pressure? ( > 1 atm ) Setup2->Setup3 Setup3->Setup2 No Setup4 Sealed Tube Apparatus Setup3->Setup4 Yes

Caption: Decision tree for selecting the appropriate experimental setup.

G cluster_1 Workflow: Safe Reagent Transfer Start Start: Retrieve from Cold Storage Hood Work in Chemical Fume Hood Start->Hood Chill Chill Reagent & Glassware (Ice Bath) Hood->Chill Syringe Use Gas-Tight Syringe Chill->Syringe Transfer Transfer Reagent (Sub-surface addition) Syringe->Transfer Seal Immediately Seal Reaction Vessel Transfer->Seal Store Return Reagent to Cold Storage Seal->Store

Caption: Workflow for the safe handling and transfer of the reagent.

References

Technical Support Center: Navigating Reactions with 1-Chloro-3,3,3-trifluoroacetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-3,3,3-trifluoroacetone. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered during the work-up and purification of reactions involving this versatile fluorinated building block.[1][2][3][4][5] The trifluoromethyl group in this compound is invaluable for introducing fluorine into molecules to enhance biological activity and stability, making it a key reagent in the synthesis of pharmaceuticals and agrochemicals.[1] However, its reactivity also presents specific hurdles in downstream processing. This resource, structured in a question-and-answer format, offers troubleshooting strategies and frequently asked questions to ensure the successful isolation of your target compounds.

Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems you may encounter during the work-up of reactions containing this compound, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield After Aqueous Work-up 1. Hydrolysis of the Trifluoromethyl Ketone Moiety: Trifluoromethyl ketones can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form hydrates which may be more water-soluble.[3][6] 2. Emulsion Formation: The presence of fluorinated compounds can sometimes lead to persistent emulsions during liquid-liquid extractions, trapping the product in the interface.1. pH Control: Maintain a neutral or slightly acidic pH during the aqueous wash. Use a buffered wash (e.g., saturated ammonium chloride solution) if your product is stable under these conditions.[7] For base-sensitive products, avoid strong bases like sodium hydroxide for neutralization and instead opt for milder options like sodium bicarbonate. 2. Breaking Emulsions: To break up emulsions, you can try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, or filtering the entire mixture through a pad of Celite.
Presence of Unreacted this compound in the Final Product 1. Incomplete Reaction: The reaction may not have gone to completion. 2. High Volatility of the Reagent: With a boiling point of 71-72°C, this compound can be challenging to remove completely by simple evaporation, especially if the product is also volatile.[2][5]1. Reaction Monitoring: Ensure the reaction has gone to completion using techniques like TLC, GC-MS, or NMR before initiating the work-up. 2. Purification Strategy: If the product is not volatile, careful rotary evaporation under reduced pressure can be effective. For volatile products, consider a purification method that separates based on polarity, such as flash column chromatography.[8] A method for removing unreacted electrophiles involves treating the reaction mixture with a scavenger resin or a water-soluble nucleophile that reacts with the electrophile, followed by an aqueous extraction.[4]
Difficulty in Visualizing Product and Starting Material on TLC 1. Poor UV Activity: Many fluorinated compounds are not strongly UV-active. 2. Ineffective Staining: Traditional TLC stains like potassium permanganate or p-anisaldehyde may not effectively visualize organofluorine compounds.[9][10]1. Use of Fluorescent Indicator Plates: Utilize TLC plates with a fluorescent indicator (e.g., F254) and visualize under a UV lamp. The fluorinated compound may appear as a dark spot against a fluorescent background.[11] 2. Specialized Stains: While challenging, some less common staining methods can be attempted. One approach involves the decomposition of the organofluorine compound followed by a specific detection method for fluoride ions, though this is not always practical for routine analysis.[9] In many cases, relying on UV quenching is the most straightforward method.
Formation of Unexpected Byproducts 1. Side Reactions of the Trifluoromethyl Ketone: The electrophilic nature of the carbonyl carbon in this compound can lead to undesired nucleophilic attack from solvents or other reagents. 2. Instability of the Product: The trifluoromethyl group can influence the stability of the final product, potentially leading to decomposition during work-up or purification.1. Careful Selection of Reaction and Work-up Conditions: Avoid protic solvents if they can act as competing nucleophiles. Ensure all reagents are dry and the reaction is performed under an inert atmosphere if necessary. 2. Mild Purification Techniques: Employ purification methods that minimize exposure to harsh conditions. Room temperature column chromatography with a neutral stationary phase (e.g., silica gel) is often a good choice.[12] Avoid excessive heating during solvent removal.

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding the handling and work-up of reactions involving this compound.

Q1: My reaction with a Grignard reagent and this compound is complete. What is the best way to quench and work up the reaction?

A1: The work-up of a Grignard reaction requires careful quenching of the excess Grignard reagent and the resulting alkoxide.[13][14][15][16][17] A standard and generally safe procedure is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This will quench the reaction and protonate the alkoxide to form the desired alcohol. Avoid adding water directly, as the reaction with unreacted Grignard reagent can be highly exothermic. After quenching, proceed with a standard liquid-liquid extraction using an appropriate organic solvent.

Grignard_Workup cluster_reaction Reaction Mixture cluster_workup Work-up Procedure RM Reaction Mixture (Product Alkoxide, Excess Grignard) Quench Quench with sat. aq. NH4Cl (Slowly, at 0°C) RM->Quench 1. Quenching Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extract 2. Extraction Wash Wash Organic Layer (with Brine) Extract->Wash 3. Washing Dry Dry Organic Layer (e.g., with Na2SO4 or MgSO4) Wash->Dry 4. Drying Purify Purification (e.g., Column Chromatography) Dry->Purify 5. Purification

Caption: Workflow for Grignard reaction work-up.

Q2: I am performing an aldol reaction with this compound. What are the key considerations for the work-up?

A2: Aldol reactions are typically performed under basic or acidic conditions, and the work-up procedure needs to neutralize the catalyst and remove byproducts.[18][19][20][21][22] For base-catalyzed aldol reactions, the work-up usually involves neutralization with a dilute acid (e.g., 1M HCl) until the aqueous layer is neutral or slightly acidic. It is crucial to monitor the pH to avoid hydrolysis of the product, as trifluoromethyl ketones can be sensitive to acidic conditions.[6] Following neutralization, a standard extractive work-up is performed.

Aldol_Workup Reaction Aldol Reaction Mixture Neutralize Neutralize with Dilute Acid (e.g., 1M HCl) Reaction->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify

Caption: Key steps in an aldol reaction work-up.

Q3: How can I effectively remove acidic or basic impurities during the work-up?

A3: A series of aqueous washes can effectively remove acidic or basic impurities. To remove acidic impurities, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). To remove basic impurities, a wash with a dilute solution of a mild acid like 1M hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl) is effective. Always follow these washes with a final wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water in the organic layer before drying with a solid drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Q4: Is this compound stable to silica gel chromatography?

A4: Generally, this compound is stable enough for purification by silica gel chromatography. However, as with any reactive compound, prolonged exposure to the acidic surface of silica gel could potentially lead to degradation or side reactions for sensitive products. To mitigate this, it is advisable to use a less acidic stationary phase if your product shows signs of decomposition. Additionally, running the column efficiently without unnecessary delays is good practice.

References

Validation & Comparative

comparison of 1-Chloro-3,3,3-trifluoroacetone with other trifluoromethyl ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-Chloro-3,3,3-trifluoroacetone and its Role in Modern Synthesis

For drug development professionals and researchers in organic synthesis, the incorporation of fluorinated motifs is a cornerstone of modern molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] Within the arsenal of fluorinated building blocks, trifluoromethyl ketones (TFMKs) have emerged as exceptionally valuable intermediates.[2] They act as potent enzyme inhibitors by mimicking the tetrahedral transition state of amide or ester hydrolysis and are key synthons for a variety of complex pharmacons.[3][4]

This guide provides a senior application scientist's perspective on this compound, a versatile reagent whose unique reactivity profile offers distinct advantages over other common trifluoromethyl ketones. We will delve into its properties, compare its performance with key alternatives, and provide actionable experimental protocols to demonstrate its utility.

The Strategic Advantage of Trifluoromethyl Ketones

The power of TFMKs lies in the severe electron-withdrawing nature of the CF₃ group, which renders the adjacent carbonyl carbon highly electrophilic. This makes them susceptible to nucleophilic attack, a property exploited in the design of inhibitors for serine and cysteine proteases.[5] The resulting hemiketal or hemithioketal adduct is a stable analogue of the transient intermediate formed during enzymatic catalysis.[5] However, not all TFMKs are created equal. The choice of substitution on the α-carbon dramatically influences the reagent's synthetic applications beyond its use as a simple carbonyl electrophile.

A Closer Look at this compound

This compound (CAS 431-37-8) is a colorless liquid that serves as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[6][7] Its true potential is realized when viewed not just as a ketone, but as a pro-radical species that enables powerful carbon-carbon bond formations.

PropertyValue
Molecular Formula C₃H₂ClF₃O[8]
Molecular Weight 146.49 g/mol [8]
Boiling Point 71-72 °C[9]
Density 1.45 g/cm³[9]
Primary Application Intermediate for trifluoromethylation and synthesis of complex TFMKs[6][7][9]

The presence of the α-chloro atom is the key differentiator. It provides a handle for reactivity that is absent in the parent trifluoroacetone and offers a different reactivity profile compared to its bromo-analogue. Specifically, the C-Cl bond can be readily cleaved under photoredox conditions to generate the trifluoroacetonyl radical, a versatile intermediate for functionalizing olefins.[1]

Caption: Core structures of key trifluoromethyl ketones.

Comparative Analysis: Chloro vs. Bromo vs. Unsubstituted TFMKs

The choice of TFMK reagent is dictated by the desired synthetic outcome. A direct comparison reveals the distinct advantages of this compound.

Feature1,1,1-TrifluoroacetoneThis compound1-Bromo-3,3,3-trifluoroacetone
Primary Reactivity Nucleophilic addition at the carbonylRadical formation via C-Cl cleavage; Nucleophilic additionRadical formation via C-Br cleavage; Nucleophilic addition
Key Application Simple trifluoromethylation of organometallicsDivergent synthesis of complex TFMKs from olefins[1]Divergent synthesis of complex TFMKs from olefins[1]
α-Carbon Reactivity Enolizable proton, allows for aldol-type reactionsSynthetic handle for radical chemistryWeaker C-Br bond allows for easier radical formation
Advantages Low cost, readily availableGood balance of stability and reactivity, enables divergent pathwaysHigher reactivity in radical formation
Disadvantages Limited synthetic versatility beyond the carbonylRequires specific conditions (e.g., photocatalysis) for radical chemistryPotentially lower stability, more expensive

The most compelling application of halo-trifluoroacetones is in the divergent synthesis of TFMKs from simple olefins, a process elegantly demonstrated via photoredox catalysis.[1] This methodology allows access to two different product classes from the same set of starting materials, simply by tuning the reaction conditions.

  • Radical Polar Crossover (RPC): The trifluoroacetonyl radical adds to an olefin, and the resulting radical is oxidized to a cation, which is then trapped by the chloride, leading to a 1,2-difunctionalized product.

  • Hydrogen Atom Transfer (HAT): In the presence of a hydrogen atom donor, the radical intermediate is quenched to yield a linear, hydro-trifluoromethylated ketone.

This dual reactivity makes this compound a powerful tool for building molecular complexity. While the bromo-analogue also participates in these reactions, the chloro-reagent often provides a better balance of reactivity and stability, and its precursors can be more cost-effective.

cluster_main Divergent Synthesis Pathway using this compound cluster_rpc Radical Polar Crossover (RPC) cluster_hat Hydrogen Atom Transfer (HAT) reagents This compound + Olefin + Photocatalyst radical Generation of Trifluoroacetonyl Radical reagents->radical Visible Light addition Radical Addition to Olefin radical->addition intermediate Alkyl Radical Intermediate addition->intermediate rpc_product 1,2-Difunctionalized Product intermediate->rpc_product Oxidation & Chloride Trap hat_reagent + HAT Mediator (e.g., Thiophenol) intermediate->hat_reagent hat_product Linear Trifluoromethyl Ketone Product hat_reagent->hat_product Hydrogen Atom Transfer

Caption: Divergent synthesis pathways using this compound.

Field-Proven Experimental Protocol: Photoredox-Mediated Synthesis of a Linear TFMK

This protocol describes a representative Hydrogen Atom Transfer (HAT) reaction to synthesize a linear trifluoromethyl ketone from an olefin and this compound.

Expertise & Causality:

  • Photocatalyst Choice: fac-Ir(ppy)₃ is selected for its appropriate excited-state redox potential, which is sufficient to reduce the C-Cl bond of the halo-ketone and initiate the radical process.

  • Solvent: A non-coordinating solvent like chloroform (CHCl₃) is used to prevent unwanted side reactions.

  • HAT Mediator: Thiophenol is an excellent hydrogen atom donor, efficiently trapping the radical intermediate to favor the linear product over the RPC pathway.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the excited photocatalyst or radical intermediates by oxygen.

Protocol:

  • Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the olefin substrate (0.2 mmol, 1.0 equiv.), the photocatalyst fac-Ir(ppy)₃ (0.002 mmol, 0.01 equiv.), and the HAT mediator (e.g., thiophenol, 0.24 mmol, 1.2 equiv.).

  • Reagent Addition: Cap the vial with a septum and purge with dry nitrogen for 10 minutes. Add anhydrous chloroform (2.0 mL) via syringe, followed by this compound (0.4 mmol, 2.0 equiv.).

  • Reaction: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Stir the reaction mixture at room temperature.

  • Monitoring: The reaction progress should be monitored by TLC or GC-MS. The causality for this step is to ensure the reaction goes to completion without forming significant byproducts, typically within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure linear trifluoromethyl ketone.

  • Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS. This is a self-validating step critical for ensuring the integrity of the experimental result.

Representative Experimental Data:

The following table, adapted from literature data, showcases the effectiveness of this methodology with various olefin substrates.[1]

Substrate (Olefin)ProductYield (%)
4-tert-Butylstyrene4-(4-(tert-butyl)phenyl)-1,1,1-trifluorobutan-2-one75
4-Phenyl-1-butene1,1,1-trifluoro-6-phenylhexan-2-one68
1-Octene1,1,1-trifluorodecan-2-one65

Conclusion and Recommendations

While simple TFMKs like 1,1,1-trifluoroacetone have their place in nucleophilic additions, this compound offers a superior level of synthetic versatility. Its ability to serve as a robust precursor for the trifluoroacetonyl radical under mild photoredox conditions opens the door to complex and divergent synthetic pathways that are inaccessible with the unsubstituted analogue.[1]

For researchers and drug development professionals aiming to construct novel trifluoromethylated scaffolds, this compound represents a strategic choice. It provides a reliable and powerful method for incorporating the trifluoroacetonyl moiety into a wide range of substrates, particularly olefins, enabling the rapid generation of diverse and valuable TFMK building blocks. Its balanced reactivity compared to the bromo-analogue often makes it the preferred reagent for developing scalable and cost-effective synthetic routes.

References

A Comparative Guide to Validating Experimental Results with 1-Chloro-3,3,3-trifluoroacetone

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and materials science, the precise introduction of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (–CF3), in particular, is a powerful tool for modulating the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical comparison of 1-Chloro-3,3,3-trifluoroacetone as a precursor for functionalization, benchmarked against other common trifluoromethylating agents. Our focus will be on a synthetically valuable and increasingly prevalent methodology: the photoredox-catalyzed radical addition to alkenes.

The Logic of Radical Trifluoroacetonylation

While many reagents are designed to deliver a "naked" trifluoromethyl radical (•CF3), this compound offers a unique alternative by generating a trifluoroacetonyl radical (•CH(COCF3)). This species can then participate in reactions to introduce the valuable trifluoromethyl ketone (TFMK) moiety, which is a known inhibitor of various enzymes.[2] The activation of this compound via photoredox catalysis provides a mild and efficient pathway to this reactive intermediate.

The central principle of this approach is the generation of a radical species under visible light irradiation, which then reacts with an alkene. The choice of a photoredox catalyst is critical; iridium complexes like fac-[Ir(ppy)3] are often selected due to their favorable redox potentials and long-lived excited states, which are necessary for efficient single-electron transfer (SET) processes.[2][3]

Below is a generalized workflow for the photoredox-catalyzed functionalization of an alkene using a radical precursor.

G cluster_0 Photoredox Catalytic Cycle cluster_1 Radical Generation & Propagation PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_oxidized Oxidized PC+ PC_excited->PC_oxidized SET Precursor Radical Precursor (e.g., this compound) PC_excited->Precursor Energy Transfer PC_oxidized->PC SET Radical_Adduct Radical Adduct PC_oxidized->Radical_Adduct Oxidation Radical Generated Radical (e.g., •CH(COCF3)) Precursor->Radical e- Alkene Alkene Substrate Radical->Alkene Addition Alkene->Radical_Adduct Product Final Product Radical_Adduct->Product Further Reaction (e.g., Oxidation + Trapping) G cluster_cycle Shared Photoredox Cycle cluster_reagents Radical Generation from Different Precursors cluster_reaction Reaction with Alkene PC Ir(ppy)3 PC_star *Ir(ppy)3 PC->PC_star Visible Light PC_red Ir(ppy)3- PC_star->PC_red SET with e- donor PC_red->PC SET R1 1-Chloro-3,3,3- trifluoroacetone PC_red->R1 e- transfer R2 Togni's Reagent PC_red->R2 e- transfer R3 Umemoto's Reagent PC_red->R3 e- transfer Rad1 •CH(COCF3) + Cl- R1->Rad1 Rad2 •CF3 R2->Rad2 Rad3 •CF3 R3->Rad3 Alkene Styrene Derivative Rad1->Alkene Rad2->Alkene Rad3->Alkene Adduct1 Radical Adduct 1 Alkene->Adduct1 from Rad1 Adduct2 Radical Adduct 2 Alkene->Adduct2 from Rad2/Rad3 Product1 Chloro-trifluoroacetonylated Product Adduct1->Product1 Trapping with Cl• Product2 Trifluoromethylated Product Adduct2->Product2 H-atom abstraction or other trapping

References

A Comparative Analysis of 1-Chloro-3,3,3-trifluoroacetone and Trifluoroacetone: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is a prized substituent known to improve metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth comparative study of two key reagents for introducing the trifluoromethyl ketone moiety: 1-Chloro-3,3,3-trifluoroacetone and its non-halogenated counterpart, trifluoroacetone. Through a detailed examination of their chemical properties, reactivity, and applications, supported by experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction to the Trifluoromethyl Ketone Synthon

Trifluoromethyl ketones (TFMKs) are versatile building blocks in organic synthesis, serving as precursors to a wide array of fluorine-containing compounds.[2] Their utility stems from the strong electron-withdrawing nature of the trifluoromethyl group, which significantly influences the reactivity of the adjacent carbonyl group. This heightened electrophilicity makes TFMKs valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

This compound and trifluoroacetone are both prominent reagents for the synthesis of TFMKs. While structurally similar, the presence of a chlorine atom at the α-position in this compound introduces a distinct set of reactive properties that differentiate it from trifluoroacetone, offering both unique opportunities and challenges in synthetic design.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

A thorough understanding of the physical and chemical properties of these reagents is fundamental to their effective application. The following table summarizes the key physicochemical and spectroscopic data for this compound and trifluoroacetone.

PropertyThis compoundTrifluoroacetone
Molecular Formula C₃H₂ClF₃O[4]C₃H₃F₃O[1]
Molecular Weight 146.5 g/mol [4]112.05 g/mol [1]
Appearance Colorless liquid[3]Colorless liquid[1]
Boiling Point 71-72 °C[3]22 °C[1]
Density 1.45 g/cm³[3]1.252 g/cm³[1]
1H NMR Data not readily available in searched sourcesA singlet is observed for the methyl protons.
13C NMR Data not readily available in searched sourcesResonances are expected for the methyl carbon, the carbonyl carbon, and the trifluoromethyl carbon.
FTIR (cm⁻¹) A strong absorption band characteristic of the C=O stretching vibration is a key feature.[5]Strong C-F stretching bands in the region of 1250-1100 cm⁻¹ and a strong C=O stretching band around 1760 cm⁻¹.

Comparative Reactivity: The Impact of the α-Chloro Substituent

The primary distinction in the chemical behavior of this compound and trifluoroacetone lies in their reactivity, which is directly influenced by the α-chloro substituent.

Electrophilicity of the Carbonyl Carbon

Both molecules possess a highly electrophilic carbonyl carbon due to the inductive effect of the trifluoromethyl group. This makes them susceptible to nucleophilic attack. However, the additional electron-withdrawing chlorine atom in this compound further enhances the electrophilicity of its carbonyl carbon, making it, in principle, more reactive towards nucleophiles at the carbonyl center compared to trifluoroacetone.

Reactivity at the α-Carbon

The most significant difference in reactivity is at the α-carbon. The presence of the chlorine atom in this compound introduces a new electrophilic site. This α-carbon is susceptible to nucleophilic substitution (SN2) reactions , a pathway not available to trifluoroacetone. This dual reactivity of this compound—at both the carbonyl carbon and the α-carbon—opens up a broader range of synthetic transformations.

The enhanced reactivity of α-haloketones in SN2 reactions is a well-documented phenomenon, often attributed to the stabilization of the transition state through orbital overlap with the adjacent carbonyl group.[6]

Key Applications and Synthetic Utility

Both reagents are valuable for introducing the trifluoromethyl ketone motif, but their distinct reactivities lead to different primary applications.

This compound: A Precursor for α-Functionalized TFMKs

The unique reactivity of this compound makes it an ideal precursor for the synthesis of α-functionalized trifluoromethyl ketones. It can participate in reactions such as:

  • Photoredox-Catalyzed Reactions: It can serve as a precursor to the trifluoroacetonyl radical, which can then react with olefins to generate more complex TFMKs.[7]

  • Reformatsky Reaction: While trifluoroacetone itself is not a typical substrate for the Reformatsky reaction, the α-chloro functionality in this compound allows it to react with zinc to form a zinc enolate, which can then add to aldehydes and ketones.[8]

Trifluoroacetone: A Workhorse for Direct Trifluoromethyl Ketone Synthesis

Trifluoroacetone is a more direct and widely used reagent for the synthesis of compounds containing the 1,1,1-trifluoro-2-hydroxy-2-propyl group through nucleophilic addition to the carbonyl group. Common applications include:

  • Grignard Reactions: Trifluoroacetone readily reacts with Grignard reagents to produce tertiary alcohols bearing a trifluoromethyl group.

  • Aldol Condensations: The enolizable protons of trifluoroacetone allow it to participate in aldol-type reactions with aldehydes and ketones.

  • Synthesis of Heterocycles: It is a common building block for the synthesis of various trifluoromethyl-containing heterocyclic compounds.[9]

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, detailed experimental protocols for representative reactions are provided below. The causality behind experimental choices is explained to ensure a deep understanding of the procedures.

Protocol 1: Visible-Light-Mediated Synthesis of Chloro-Trifluoromethyl Ketones using this compound

This protocol is adapted from a study on the divergent synthesis of trifluoromethyl ketones via photoredox catalysis.[7]

Objective: To synthesize a chloro-trifluoromethyl ketone derivative via a radical polar crossover mechanism.

Materials:

  • fac-[Ir(ppy)₃] (photocatalyst)

  • This compound

  • Styrene derivative (e.g., 4-tert-butylstyrene)

  • Anhydrous Chloroform (CHCl₃)

  • Nitrogen gas

  • 8 mL crimp cap vial

  • Magnetic stir bar

  • Blue LEDs for irradiation

Procedure:

  • Vial Preparation: A flame-dried 8 mL crimp cap vial is charged with fac-[Ir(ppy)₃] (e.g., 3.3 mg, 1.0 mol%) and a magnetic stir bar.

    • Rationale: Flame-drying removes any adsorbed water from the glassware, which could quench the reaction. The photocatalyst is weighed directly into the reaction vessel to minimize transfer losses.

  • Inert Atmosphere: The vial is subjected to three vacuum/nitrogen cycles to ensure an inert atmosphere.

    • Rationale: Oxygen can quench the excited state of the photocatalyst and participate in unwanted side reactions.

  • Reagent Addition: Anhydrous chloroform (1 mL) is added under a nitrogen atmosphere, followed by the styrene derivative (0.5 mmol, 1.0 equiv) and this compound (0.6 mmol, 1.2 equiv) using a microsyringe.

    • Rationale: Anhydrous solvent is crucial to prevent side reactions. The use of a slight excess of the chloro-reagent ensures complete consumption of the limiting olefin.

  • Photocatalysis: The reaction mixture is irradiated with blue LEDs at room temperature for 1 hour with stirring.

    • Rationale: Blue light is used to excite the fac-[Ir(ppy)₃] photocatalyst, initiating the single-electron transfer process that generates the trifluoroacetonyl radical from this compound.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the photocatalyst. The solvent is then removed under reduced pressure to afford the crude chloro-trifluoromethyl ketone derivative. Further purification can be achieved by column chromatography if necessary.

    • Rationale: Celite filtration is an effective method for removing solid catalysts. Evaporation under reduced pressure is a gentle way to remove the volatile solvent.

Diagram of Experimental Workflow:

G prep Vial Preparation (Flame-dried, Catalyst) inert Inert Atmosphere (Vacuum/N2 cycles) prep->inert reagents Reagent Addition (Solvent, Olefin, Chloroacetone) inert->reagents irradiate Irradiation (Blue LEDs, 1h) reagents->irradiate workup Work-up (Filtration, Evaporation) irradiate->workup product Chloro-Trifluoromethyl Ketone Product workup->product

Caption: Workflow for the photocatalyzed synthesis of chloro-trifluoromethyl ketones.

Protocol 2: Grignard Reaction with Trifluoroacetone

This protocol outlines a general procedure for the nucleophilic addition of a Grignard reagent to trifluoroacetone.

Objective: To synthesize a tertiary alcohol containing a trifluoromethyl group.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Trifluoroacetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Nitrogen or argon atmosphere setup (e.g., Schlenk line)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings. Add a small portion of a solution of the alkyl or aryl halide in anhydrous diethyl ether via a dropping funnel. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine. Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium is consumed.

    • Rationale: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water. Iodine can help to activate the magnesium surface.

  • Addition of Trifluoroacetone: The Grignard reagent solution is cooled in an ice bath. A solution of trifluoroacetone in anhydrous diethyl ether is added dropwise from the dropping funnel. An exothermic reaction is expected. The addition rate should be controlled to maintain a gentle reaction.

    • Rationale: Cooling the reaction mixture helps to control the exothermicity of the addition reaction and minimize side reactions.

  • Quenching: After the addition is complete and the reaction has stirred for an appropriate time (e.g., 1 hour at room temperature), the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Rationale: A saturated NH₄Cl solution is a mild acid that protonates the resulting alkoxide and neutralizes any remaining Grignard reagent without causing significant side reactions that can occur with stronger acids.

  • Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol. Further purification can be performed by distillation or column chromatography.

    • Rationale: Standard aqueous work-up procedures are used to isolate and purify the desired product.

Diagram of Reaction Pathway:

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up R-X Alkyl/Aryl Halide R-MgX Grignard Reagent R-X->R-MgX Anhydrous Ether Mg Magnesium Mg->R-MgX Alkoxide Tertiary Alkoxide R-MgX->Alkoxide Nucleophilic Attack TFA Trifluoroacetone TFA->Alkoxide Alcohol Tertiary Alcohol Alkoxide->Alcohol Protonation (NH4Cl)

Caption: Pathway for the synthesis of tertiary alcohols via Grignard reaction with trifluoroacetone.

Conclusion: Choosing the Right Reagent for Your Synthesis

Both this compound and trifluoroacetone are valuable reagents for the synthesis of trifluoromethylated compounds. The choice between them should be guided by the specific synthetic target.

  • For the direct introduction of the 1,1,1-trifluoro-2-hydroxy-2-propyl moiety via nucleophilic addition to a carbonyl, trifluoroacetone is the more straightforward and commonly used reagent.

  • When the synthetic goal is to create more complex trifluoromethyl ketones with functionalization at the α-position, This compound offers unique synthetic handles through its susceptibility to nucleophilic substitution at the α-carbon and its utility in radical-based transformations.

By understanding the distinct reactivity profiles and applications of these two reagents, researchers can better navigate the complexities of organofluorine chemistry and accelerate the development of novel molecules with desired properties.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1-Chloro-3,3,3-trifluoroacetone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous confirmation of synthesized molecules is paramount. This guide provides an in-depth technical comparison of spectroscopic methods for the confirmation of 1-Chloro-3,3,3-trifluoroacetone, a valuable building block in the synthesis of pharmaceuticals and agrochemicals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques, offering field-proven insights and experimental data to ensure the integrity of your products.

The Synthetic Landscape: Understanding Potential Impurities

The synthesis of this compound often involves the chlorination of 1,1,1-trifluoroacetone. This process can lead to the formation of various byproducts, including di- and tri-chlorinated species. A comprehensive analytical approach is therefore not just about confirming the presence of the desired product, but also about identifying and quantifying these potential impurities.

A common synthetic route involves the direct chlorination of 1,1,1-trifluoroacetone. However, controlling the selectivity of this reaction can be challenging, leading to a mixture of products. For instance, over-chlorination can result in the formation of 1,1-dichloro-3,3,3-trifluoroacetone and other polychlorinated species. The presence of these impurities can significantly impact the outcome of subsequent reactions and the purity of the final active pharmaceutical ingredient (API).

Core Spectroscopic Techniques for Product Confirmation

A multi-pronged spectroscopic approach is the gold standard for the confirmation of this compound. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for product identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a singlet for the two protons of the chloromethyl group (-CH₂Cl). The chemical shift of this peak is influenced by the electronegativity of the adjacent chlorine atom and the carbonyl group. Typically, protons alpha to a carbonyl and a halogen appear in the range of 4.0-5.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal three distinct carbon signals:

  • The carbonyl carbon (C=O), which is expected to appear significantly downfield (typically in the range of 180-200 ppm) due to its sp² hybridization and the electron-withdrawing effect of the adjacent trifluoromethyl and chloromethyl groups.

  • The trifluoromethyl carbon (-CF₃), which will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift will be in the range of 110-125 ppm.

  • The chloromethyl carbon (-CH₂Cl), which will be observed further upfield, typically in the range of 40-50 ppm.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds. The ¹⁹F NMR spectrum of this compound will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the trifluoroacetyl group generally falls in the range of -70 to -85 ppm relative to CFCl₃.[1][2][3][4]

Experimental Protocol: NMR Sample Preparation

  • Accurately weigh approximately 10-20 mg of the synthesized product.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required.

  • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using a spectrometer with appropriate parameters.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Due to the presence of electron-withdrawing halogen atoms, the C=O stretching frequency in α-haloketones is typically shifted to a higher wavenumber compared to simple ketones.[5][6] For this compound, this band is expected to appear in the range of 1750-1780 cm⁻¹. Other characteristic absorptions include C-F stretching vibrations (typically strong and in the region of 1100-1300 cm⁻¹) and the C-Cl stretching vibration (usually in the 600-800 cm⁻¹ region).

Table 1: Expected IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
C=OStretch1750 - 1780Strong
C-FStretch1100 - 1300Strong
C-ClStretch600 - 800Medium to Strong
C-HStretch2900 - 3000Weak to Medium

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean.

  • Place a small amount of the liquid sample directly onto the crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly with an appropriate solvent after analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

For this compound (molecular weight: 146.49 g/mol ), the mass spectrum will show a molecular ion peak (M⁺) at m/z 146. A characteristic feature of chlorine-containing compounds is the presence of an isotopic peak at M+2, corresponding to the ³⁷Cl isotope, with an intensity of approximately one-third of the M⁺ peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).[7]

Common fragmentation pathways for α-haloketones include α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken.[8][9][10][11] For this compound, this could lead to the formation of fragments such as [CF₃CO]⁺ (m/z 97) and [CH₂Cl]⁺ (m/z 49).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into the GC-MS system.

  • Use a suitable GC column and temperature program to separate the components of the mixture.

  • Acquire the mass spectra of the eluting compounds.

Comparison of Analytical Techniques: NMR vs. GC-MS

Both NMR and GC-MS are powerful techniques for the analysis of this compound, but they offer different advantages.

Table 2: Comparison of NMR and GC-MS for Product Confirmation

FeatureNuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Information Provided Detailed structural information, connectivity, and stereochemistry.Molecular weight, fragmentation patterns, and separation of volatile components.
Purity Assessment Quantitative NMR (qNMR) can provide highly accurate purity determination against a certified standard.[12][13][14]Provides relative percentages of components in a mixture based on peak area.
Sensitivity Generally lower sensitivity than MS.High sensitivity, capable of detecting trace impurities.[15]
Sample Throughput Can be slower, especially for complex 2D experiments.Relatively fast for routine analysis.
Identification of Unknowns Excellent for de novo structure elucidation.Relies on fragmentation patterns and library matching for identification.

For routine quality control and purity assessment, GC-MS is often the preferred method due to its high sensitivity and throughput.[7][15] However, for definitive structural confirmation and the characterization of unknown impurities, NMR is indispensable. A comprehensive approach utilizing both techniques provides the most robust and reliable characterization of the synthesized product.

Workflow for Spectroscopic Confirmation

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Chlorination of 1,1,1-Trifluoroacetone NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Provides structural details IR IR Spectroscopy Synthesis->IR Identifies functional groups MS Mass Spectrometry (GC-MS) Synthesis->MS Determines molecular weight and separates components Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity Impurities Impurity Identification NMR->Impurities IR->Structure MS->Structure MS->Purity MS->Impurities

References

A Senior Application Scientist's Guide to Purity Determination of 1-Chloro-3,3,3-trifluoroacetone: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. 1-Chloro-3,3,3-trifluoroacetone, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] Its reactive nature necessitates a thorough understanding of its purity profile to ensure the quality, safety, and efficacy of the final product. This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the purity of this compound: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each method, present field-proven experimental protocols, and offer a critical evaluation of their respective strengths and limitations.

The Critical Role of Purity Analysis

Impurities in this compound can arise from various stages, including synthesis, purification, and storage. Common impurities may include unreacted starting materials, byproducts from side reactions, or degradation products. For instance, in the synthesis of 1,1,1-trifluoroacetone via hydrogenolysis of halogenated precursors, related chlorinated species can be present as impurities.[2][3] The presence of such impurities can have significant consequences, potentially leading to the formation of undesired byproducts in subsequent reactions, reduced yields, and in the context of drug development, the introduction of potentially toxic components. Therefore, robust and reliable analytical methods are essential for the quality control of this critical reagent.

Gas Chromatography (GC): The Workhorse for Volatile Compound Analysis

Gas chromatography is a powerful separation technique ideally suited for the analysis of volatile and thermally stable compounds like this compound.[4] The principle lies in the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Compounds are separated based on their boiling points and their interactions with the stationary phase.

Causality in Experimental Design for GC Analysis

The choice of the GC column is critical for achieving optimal separation of this compound from potential impurities. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for halogenated compounds. This polarity provides a balance of dispersive and dipole-dipole interactions, facilitating the separation of compounds with similar boiling points but different polarities. The temperature program is another crucial parameter. A gradient temperature program is typically employed to ensure the efficient elution of both volatile and less volatile impurities. The initial oven temperature is set below the boiling point of the most volatile component to ensure good separation of early-eluting peaks, while the final temperature is high enough to elute any less volatile impurities in a reasonable time frame.

Experimental Protocol: GC-FID for Purity Assay

This protocol outlines a self-validating system for the routine purity analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 10 mg/mL in a suitable solvent such as acetone or dichloromethane.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 mg/mL to 10 mg/mL.

  • Prepare a blank sample containing only the solvent.

2. GC-FID Instrumentation and Conditions:

ParameterSetting
GC System Agilent Intuvo 9000 GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL, split ratio 50:1
Oven Program Initial 50 °C, hold for 2 min, ramp to 200 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Makeup Gas Nitrogen
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • For quantitative analysis of specific impurities, a calibration curve should be generated using certified reference standards.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample 1-Chloro-3,3,3- trifluoroacetone Sample Dilution Dilution to ~10 mg/mL Sample->Dilution Solvent Solvent (e.g., Acetone) Solvent->Dilution Injector GC Injector Dilution->Injector Column Separation on DB-5ms Column Injector->Column Detector FID Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Purity Purity Calculation->Purity Purity Report qNMR_Workflow cluster_prep Sample Preparation cluster_analysis ¹⁹F qNMR Analysis cluster_data Data Processing Sample Weigh Sample (1-Chloro-3,3,3-TFA) Solvent Add Deuterated Solvent (CDCl₃) Sample->Solvent Standard Weigh Internal Standard Standard->Solvent Spectrometer Acquire Spectrum (400 MHz NMR) Solvent->Spectrometer Spectrum Process Spectrum Spectrometer->Spectrum Integration Integrate Signals (Analyte & Standard) Spectrum->Integration Calculation Purity Calculation Integration->Calculation Purity Purity Calculation->Purity Absolute Purity GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 1-Chloro-3,3,3- trifluoroacetone Sample Dilution Dilution to ~1 mg/mL Sample->Dilution Solvent Solvent (e.g., Dichloromethane) Solvent->Dilution Injector GC Injector Dilution->Injector Column GC Separation Injector->Column MS Mass Spectrometry Column->MS TIC Total Ion Chromatogram MS->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra LibrarySearch Library Search (e.g., NIST) MassSpectra->LibrarySearch ImpurityID ImpurityID LibrarySearch->ImpurityID Impurity Identification

References

A Comparative Guide to the Efficacy of 1-Chloro-3,3,3-trifluoroacetone as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal and agricultural chemistry, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for modulating pharmacokinetic and physicochemical properties. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The selection of an appropriate building block to introduce this moiety is therefore a critical decision in the synthetic design process. This guide provides an in-depth comparison of 1-Chloro-3,3,3-trifluoroacetone (CTFA), a versatile and highly reactive building block, against its common alternatives, supported by experimental data and mechanistic insights to inform your selection process.

The Strategic Advantage of this compound (CTFA)

This compound is a bifunctional reagent characterized by a highly electrophilic ketone and a reactive chloromethyl group. This unique combination of functionalities, stemming from the potent electron-withdrawing nature of the adjacent trifluoromethyl group, makes CTFA an exceptionally valuable precursor for a wide array of trifluoromethyl-containing structures. Its utility is most pronounced in the synthesis of complex heterocyclic systems and chiral alcohols, where its distinct reactivity profile offers significant advantages over other trifluoromethylating agents.

Comparative Efficacy: CTFA vs. Alternative Building Blocks

The choice of a building block is often a trade-off between reactivity, selectivity, cost, and ease of handling. Here, we compare CTFA to other common trifluoromethyl ketones and related synthons.

Building BlockKey FeaturesAdvantagesDisadvantagesTypical Applications
This compound (CTFA) Highly electrophilic ketone, reactive C-Cl bondVersatile for heterocycle synthesis, allows for sequential reactions at two sites.Moisture sensitive, can be more expensive than simpler ketones.Pyrazoles, isoxazoles, trifluoromethylated chiral alcohols.
Trifluoroacetone Electrophilic ketoneLower cost, simpler reaction profiles for aldol-type additions.Lacks a secondary reactive handle for subsequent cyclizations.Trifluoromethylated alcohols and alkenes.
Ethyl trifluoroacetoacetate β-ketoesterHighly versatile for heterocycle synthesis (e.g., pyrimidines, pyridines), readily available.Can lead to multiple side products if reaction conditions are not optimized.Knorr pyrrole synthesis, Hantzsch pyridine synthesis.
Trifluoroacetic Anhydride (TFAA) Acylating agentPotent acylating agent for introducing the trifluoroacetyl group.Highly reactive and corrosive, limited to acylation reactions.Esterifications, Friedel-Crafts acylations.

Mechanistic Insight and Synthetic Applications

The power of CTFA lies in its predictable, stepwise reactivity. The trifluoromethyl group renders the carbonyl carbon highly susceptible to nucleophilic attack. This is the initial entry point for a vast number of synthetic transformations.

A prominent application of CTFA is in the synthesis of 3-(trifluoromethyl)-1H-pyrazoles, a scaffold of significant interest in drug discovery. The reaction proceeds via a condensation reaction with hydrazine hydrate.

The mechanism involves an initial nucleophilic attack of the hydrazine onto the highly electrophilic carbonyl carbon of CTFA, followed by an intramolecular cyclization with the loss of water and hydrogen chloride. This reaction is often high-yielding and proceeds under mild conditions.

G cluster_process Reaction Pathway cluster_product Product CTFA This compound Attack Nucleophilic Attack on Carbonyl CTFA->Attack Hydrazine Hydrazine Hydrate Hydrazine->Attack Cyclization Intramolecular Cyclization & Dehydrohalogenation Attack->Cyclization Intermediate Formation Pyrazole 3-(Trifluoromethyl)-1H-pyrazole Cyclization->Pyrazole G cluster_setup cluster_reaction cluster_workup cluster_purification cluster_result A Dissolve Phenylhydrazine in Ethanol B Slowly Add CTFA A->B C Heat to Reflux (4h) B->C D Monitor by TLC C->D E Cool & Concentrate D->E F Dissolve in DCM E->F G Wash with NaHCO3 & Brine F->G H Dry with MgSO4 G->H I Filter & Concentrate H->I J Column Chromatography I->J K Pure 1-phenyl-3-(trifluoromethyl) -1H-pyrazol-5-ol J->K

A Senior Application Scientist's Guide: Validation of a Synthetic Route Utilizing 1-Chloro-3,3,3-trifluoroacetone for the Synthesis of Chiral Trifluoromethyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethylated Architectures

In the landscape of modern drug discovery and materials science, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy for enhancing molecular properties.[1][2] This small structural modification can profoundly increase a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, the development of efficient, scalable, and selective synthetic routes to access trifluoromethylated building blocks is of paramount importance.

This guide provides an in-depth validation of a synthetic route that employs 1-chloro-3,3,3-trifluoroacetone as a key starting material for producing chiral trifluoromethyl-substituted tertiary alcohols. These alcohols are versatile intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[4] We will dissect this primary route, explaining the causality behind each experimental choice, and compare it objectively with a prominent alternative methodology: the nucleophilic trifluoromethylation of a non-fluorinated ketone using the Ruppert-Prakash reagent. This comparative analysis is supported by representative experimental data to guide researchers in selecting the optimal strategy for their specific synthetic challenges.

Part 1: The Primary Synthetic Route - Nucleophilic Addition to this compound

The core of this route involves the addition of an organometallic nucleophile to the electrophilic carbonyl carbon of this compound. The potent electron-withdrawing nature of the -CF3 group renders this carbonyl highly susceptible to nucleophilic attack.

Workflow Overview

The general transformation is the addition of a Grignard or organolithium reagent to the ketone, followed by an aqueous workup to yield the desired tertiary alcohol. A critical aspect of this route is the potential for asymmetric synthesis, introducing a chiral center at the carbinol carbon.

G cluster_main Primary Synthetic Route reagent1 1-Chloro-3,3,3- trifluoroacetone intermediate Magnesium Alkoxide Intermediate reagent1->intermediate + 1. reagent2 Organometallic Reagent (e.g., R-MgBr) reagent2->intermediate      workup Aqueous Workup (e.g., NH4Cl) intermediate->workup 2. product Trifluoromethyl Tertiary Alcohol workup->product G cluster_main Alternative Route: Nucleophilic Trifluoromethylation reagent1 Chloromethyl Ketone (R-CO-CH2Cl) intermediate Silyl Ether Intermediate reagent1->intermediate 1. reagent2 Ruppert-Prakash Reagent (TMSCF3) reagent2->intermediate catalyst Fluoride Source (e.g., TBAF) catalyst->intermediate cat. product Trifluoromethyl Tertiary Alcohol intermediate->product 2. Desilylation (Acid/Base Workup)

References

Characterization of Novel Compounds Synthesized from 1-Chloro-3,3,3-trifluoroacetone: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] 1-Chloro-3,3,3-trifluoroacetone emerges as a highly valuable and reactive fluorinated building block for accessing novel chemical entities.[3][4] This guide provides an in-depth characterization of compounds derived from this precursor, presenting a comparative analysis against non-fluorinated analogues. We will explore the causality behind synthetic strategies, detail rigorous characterization protocols using advanced spectroscopic techniques, and present supporting data to guide researchers in leveraging this versatile intermediate for next-generation drug development.

The Trifluoromethyl Group: A Privileged Motif in Drug Design

The trifluoromethyl group is far more than a simple methyl or chloro bioisostere.[5] Its unique electronic properties impart profound changes to a parent molecule. The strong electron-withdrawing nature, a result of the high electronegativity of fluorine, can significantly alter the pKa of nearby functional groups, thereby influencing ionization states and interactions with biological targets.[2][6] This electronic modulation, combined with increased lipophilicity (Hansch π value of +0.88) and metabolic stability, makes trifluoromethylation a key strategy for optimizing lead compounds.[1][5] Molecules containing the –CF₃ group often exhibit enhanced membrane permeability and a reduced susceptibility to metabolic oxidation, leading to improved bioavailability and longer drug half-lives.[2][7] A multitude of FDA-approved drugs, including Fluoxetine (Prozac) and Celecoxib (Celebrex), feature the –CF₃ group, underscoring its importance in successful drug design.[5][8][9]

Synthetic Pathways from this compound

This compound (CAS 431-37-8) offers two primary points of reactivity: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This dual reactivity allows for the construction of a diverse library of complex molecules.

Nucleophilic Substitution Reactions

The α-chloro position is activated for Sₙ2 reactions. This pathway is fundamental for introducing heteroatomic functional groups, such as amines, thiols, and ethers, which are prevalent in pharmacologically active compounds.

  • Example Pathway: Synthesis of a Novel Trifluoromethylated Aminoketone A common strategy involves the reaction with primary or secondary amines to yield α-aminoketones, a scaffold present in numerous bioactive molecules. The reaction proceeds readily, often under mild basic conditions to neutralize the HCl byproduct.

G cluster_0 Synthesis of a Novel Aminoketone Derivative A This compound D Novel α-Aminoketone A->D Sₙ2 Reaction B Primary Amine (R-NH₂) B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) C->A E Salt Byproduct (e.g., KCl + KHCO₃) D->E Forms

Caption: Synthetic workflow for an Sₙ2 reaction.

Carbonyl Group Transformations

The ketone functionality can be targeted by a variety of classic carbonyl reactions, including aldol condensations, Wittig reactions, and reductive aminations, to build molecular complexity and introduce new stereocenters.

  • Example Pathway: Aldol Condensation Base-catalyzed reaction with another ketone or aldehyde can form β-hydroxy ketone adducts. The strong electron-withdrawing effect of the –CF₃ group can influence the enolate formation and the subsequent reaction kinetics.

Rigorous Characterization: A Multi-Technique Approach

Accurate structural elucidation is non-negotiable. For fluorinated compounds, a combination of spectroscopic methods is essential, with ¹⁹F NMR playing a particularly critical role.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: Provide the foundational carbon-hydrogen framework of the molecule. In derivatives of this compound, the protons on the carbon adjacent to the carbonyl (the α-carbon) will show characteristic shifts and coupling patterns.

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool for characterizing these compounds.[11] Due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion (~400 ppm), even subtle structural changes are readily detected.[10][11] The trifluoromethyl group typically appears as a sharp singlet in a characteristic region (around -75 to -80 ppm relative to CFCl₃). Any coupling to nearby protons (e.g., ³JHF) provides invaluable structural information. The high sensitivity of ¹⁹F NMR also allows for accurate quantification of fluorinated compounds in a mixture when using an internal standard like hexafluorobenzene.[11][12]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation patterns observed in MS/MS experiments can help to piece together the molecular structure, with characteristic losses of CF₃ or related fragments providing strong evidence for the intended product.

Experimental Protocol 1: General Synthesis of an α-Arylamino-Trifluoroacetone Derivative
  • Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add the desired substituted aniline (1.1 eq).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture. The base acts as an acid scavenger.

  • Reaction: Stir the reaction mixture vigorously at 50 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure α-arylamino ketone.

Experimental Protocol 2: Spectroscopic Characterization
  • NMR Sample Preparation: Dissolve ~10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H & ¹³C NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F spectrum. A simple one-pulse experiment is usually sufficient. Note the chemical shift (δ) in ppm. For quantitative analysis, include a known amount of an internal standard (e.g., hexafluorobenzene) and use a sufficient relaxation delay (D1 > 5*T₁).[12]

  • HRMS Analysis: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement.

Comparative Analysis: The Fluoro Advantage

To demonstrate the impact of trifluoromethylation, we compare the properties of a synthesized novel compound, 1,1,1-trifluoro-3-(phenylamino)propan-2-one (TFAP) , with its non-fluorinated analog, 1-(phenylamino)propan-2-one (PAP) .

Table 1: Comparative Spectroscopic Data
Parameter1,1,1-trifluoro-3-(phenylamino)propan-2-one (TFAP)1-(phenylamino)propan-2-one (PAP) - AlternativeRationale for Difference
¹H NMR (δ, ppm) CH₂: ~4.5 (s)CH₂: ~4.0 (s)The strong electron-withdrawing –CF₃ group deshields the adjacent CH₂ protons, shifting them downfield.
¹³C NMR (δ, ppm) C=O: ~195 (q)C=O: ~205The –CF₃ group influences the electronic environment of the carbonyl carbon. The quartet (q) splitting is due to ¹JCF coupling.
¹⁹F NMR (δ, ppm) CF₃: ~ -78 (s)N/AThis signal is characteristic of the trifluoromethyl ketone moiety.
LogP (Calculated) ~2.5~1.6The –CF₃ group significantly increases lipophilicity, which can improve membrane permeability.[1]
Table 2: Hypothetical Biological Activity Comparison
CompoundTarget EnzymeIC₅₀ (nM)Fold Improvement
TFAP Kinase X5010x
PAP Kinase X500-

The 10-fold increase in potency for TFAP could be attributed to stronger binding interactions within the kinase active site. The trifluoromethyl group may engage in favorable electrostatic or hydrophobic interactions that are not possible for the methyl group of the alternative compound.[13]

Workflow for Novel Compound Development

The process from synthesis to evaluation follows a logical, self-validating progression. Each step confirms the success of the previous one before proceeding.

Caption: From Synthesis to Lead Optimization.

Conclusion and Future Perspectives

This compound is a powerful and versatile starting material for generating novel trifluoromethyl-containing compounds. The predictable reactivity at both the α-carbon and the carbonyl group allows for the rational design of diverse molecular scaffolds. Rigorous characterization, spearheaded by ¹⁹F NMR and HRMS, is essential to confirm the identity and purity of these new chemical entities. As demonstrated, the introduction of the –CF₃ group frequently imparts significant advantages in lipophilicity and biological potency when compared to non-fluorinated or other halogenated analogs. For researchers in drug discovery, mastering the synthesis and characterization of molecules from this building block provides a reliable pathway to developing next-generation therapeutics with enhanced pharmacological properties.

References

A Comparative Guide to Assessing the Stereochemistry of Products from 1-Chloro-3,3,3-trifluoroacetone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of a Dichotomous Reagent

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and electronic properties.[1] The trifluoromethyl (CF3) group, in particular, is a privileged motif. 1-Chloro-3,3,3-trifluoroacetone stands out as a uniquely valuable C3 building block, offering two distinct points of reactivity: a highly electrophilic carbonyl carbon, activated by the potent electron-withdrawing CF3 group, and a versatile chloromethyl group amenable to nucleophilic substitution.

This dual reactivity makes it a powerful precursor for synthesizing complex chiral molecules, especially fluorinated alcohols and amines, which are key intermediates for pharmaceuticals.[2][3] However, harnessing its synthetic potential hinges on a critical challenge: controlling the stereochemical outcome of its reactions. The generation of a new stereocenter during nucleophilic addition to the carbonyl is a pivotal transformation that demands precise stereocontrol.[4][5]

This guide provides a comparative analysis of established and emerging methodologies for directing the stereochemistry of reactions at the carbonyl center of this compound. We will dissect the mechanistic underpinnings of asymmetric reduction and aldol addition, present comparative performance data, and provide actionable experimental protocols for researchers in drug discovery and chemical development.

Part 1: Asymmetric Reduction of the Carbonyl – Accessing Chiral Fluorinated Alcohols

The reduction of the prochiral ketone in this compound to the corresponding chiral alcohol, (R)- or (S)-1-chloro-3,3,3-trifluoropropan-2-ol, is a fundamental and high-value transformation. Due to the stereoelectronic properties of trifluoromethyl ketones, these substrates are notoriously challenging for many traditional asymmetric reduction catalysts.[2] The small steric difference between the chloromethyl and trifluoromethyl groups requires a highly organized transition state to achieve significant enantiomeric excess (e.e.).

Comparative Analysis of Catalytic Systems

We will compare three leading strategies: Iridium-catalyzed asymmetric hydrogenation, Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), and biocatalytic reduction.

Methodology Catalyst System Typical Conditions Yield (%) e.e. (%) Key Advantages/Disadvantages Reference
Asymmetric Hydrogenation [Ir(COD)Cl]₂ / f-ampholH₂ (50 bar), NaOAc, 2-propanol, 30 °C, 12hUp to 99%Up to 99%Adv: Excellent enantioselectivity, high yields. Disadv: Requires high-pressure H₂ gas.[2]
Asymmetric Transfer Hydrogenation (R,R)-RuCl[(p-cymene)(TsDPEN)]HCOOH/NEt₃ (5:2), CH₂Cl₂, 28 °C, 16h>95%Up to 98%Adv: Avoids high-pressure H₂, operationally simpler. Disadv: Requires stoichiometric H-donor.[6]
Biocatalytic Reduction Alcohol Dehydrogenase (ADH)Whole cells or isolated enzyme, cofactor regeneration system (e.g., glucose/GDH), bufferVariable>95%Adv: High selectivity, mild "green" conditions. Disadv: Requires specific enzymes, potential for substrate/product inhibition.[7]
Mechanistic Insight: The Basis of Stereoselection

In transition metal-catalyzed hydrogenations, stereocontrol is dictated by the chiral ligand framework. For instance, in Ru-TsDPEN catalyzed ATH, the substrate approaches the metal-hydride complex in a way that minimizes steric clashes between the ketone's substituents (CF₃ and CH₂Cl) and the ligand's groups (p-cymene and tosyl). The η⁶-arene ring of the catalyst often engages in a stabilizing CH/π interaction with one of the substrate's aromatic rings (if present), or otherwise creates a sterically defined pocket that favors one facial approach over the other.[6]

Below is a generalized workflow for catalyst screening in asymmetric transfer hydrogenation.

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate 1-Chloro-3,3,3- trifluoroacetone ReactionVessel Inert Atmosphere Reaction Setup Substrate->ReactionVessel Catalyst Ru-Catalyst Precursor Catalyst->ReactionVessel Ligand Chiral Ligand (e.g., TsDPEN) Ligand->ReactionVessel H_Source H-Donor (e.g., HCOOH/NEt₃) H_Source->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Quench Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC for e.e. determination Purification->Analysis Product Enantioenriched 1-Chloro-3,3,3-trifluoro- propan-2-ol Analysis->Product

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Field-Proven Protocol: Asymmetric Transfer Hydrogenation using (R,R)-Ru-TsDPEN

This protocol is a self-validating system designed for high enantioselectivity.

  • Catalyst Preparation: In a glovebox, add (R,R)-TsDPEN (1.1 mol%) and [RuCl₂(p-cymene)]₂ (0.5 mol%) to a dry Schlenk flask. Add anhydrous, degassed dichloromethane (0.1 M relative to substrate). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Mixture: Prepare a 5:2 molar mixture of formic acid and triethylamine.

  • Initiation: Add this compound (1.0 eq) to the flask containing the active catalyst. Then, add the formic acid/triethylamine mixture (1.5 eq of formic acid).

  • Execution: Seal the flask and stir the reaction mixture at 28 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.

  • Workup and Validation: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Stereochemical Assessment: Determine the enantiomeric excess of the purified alcohol by chiral HPLC or chiral GC analysis.

Part 2: Stereoselective Aldol Additions – Creating Tertiary Trifluoromethyl Carbinols

The aldol reaction is a cornerstone of C-C bond formation.[8][9] Reacting an enolate with this compound provides access to β-hydroxy ketones bearing a valuable trifluoromethylated tertiary alcohol moiety.[10] Controlling the absolute stereochemistry of this newly formed stereocenter is paramount. The primary challenge lies in overcoming the often-low facial selectivity in additions to trifluoromethyl ketones.

Comparative Analysis of Stereocontrol Strategies

We focus on two powerful and complementary approaches: chiral auxiliary-based methods and organocatalysis.

Methodology Stereocontrol Element Typical Conditions Yield (%) d.r. e.e. (%) Key Advantages/Disadvantages Reference
Chiral Auxiliary Evans' Oxazolidinone1. LDA, THF, -78 °C; 2. Add ketone; 3. Quench70-90%>95:5>98%Adv: High predictability (Zimmerman-Traxler), excellent selectivity. Disadv: Stoichiometric chiral source, requires attachment/removal steps.[11][12]
Organocatalysis Bifunctional Thiourea/SquaramideCatalyst (5-10 mol%), Toluene, -20 °C60-85%80:20 - >95:585-95%Adv: Catalytic chirality, operationally simple. Disadv: Selectivity can be substrate-dependent.[10]
Mechanistic Insight: Enforcing Facial Selectivity

1. Chiral Auxiliaries: The Evans' oxazolidinone auxiliary provides a masterclass in steric control.[11] Deprotonation with LDA generates a Z-enolate, which chelates to the lithium cation. The bulky substituent on the auxiliary (e.g., benzyl or isopropyl) effectively blocks one face of the enolate. The trifluoromethyl ketone then approaches the enolate from the less hindered face, proceeding through a highly ordered, six-membered Zimmerman-Traxler transition state to yield the syn-aldol product with exceptional diastereoselectivity.[12]

Caption: Simplified Zimmerman-Traxler model for aldol reactions.

2. Organocatalysis: Bifunctional catalysts, such as thioureas or squaramides, operate through a non-covalent, hydrogen-bonding mechanism.[10][13] The two N-H groups of the catalyst simultaneously activate both reaction partners. One N-H hydrogen bonds to and activates the carbonyl oxygen of the this compound, lowering its LUMO. The other N-H interacts with the enolate (or its silyl enol ether precursor), positioning it for a facially selective attack within the chiral environment of the catalyst.

Field-Proven Protocol: Chiral Auxiliary-Controlled Aldol Addition

This protocol describes the addition of an acetate enolate equivalent to this compound.

  • Auxiliary Attachment: Prepare the N-acetyl oxazolidinone by reacting (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with acetyl chloride and a non-nucleophilic base.

  • Enolate Formation: Dissolve the N-acetyl oxazolidinone (1.05 eq) in anhydrous THF (0.2 M) in a flame-dried, argon-purged flask. Cool the solution to -78 °C (acetone/dry ice bath). Add lithium diisopropylamide (LDA, 1.0 eq, freshly prepared or titrated) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium enolate.

  • Aldol Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Execution: Stir the reaction at -78 °C for 2-4 hours. Monitor the consumption of the ketone by TLC.

  • Workup and Validation: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Analysis: Purify the product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Auxiliary Removal: The chiral auxiliary can be cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the corresponding β-hydroxy acid without epimerization.

Conclusion

Mastering the stereochemical outcome of reactions with this compound is essential for leveraging its full potential as a fluorinated building block. For the asymmetric reduction of its carbonyl, both transition-metal catalysis and biocatalysis offer highly effective routes to chiral 1-chloro-3,3,3-trifluoropropan-2-ol, with the choice often depending on available equipment (high-pressure hydrogenators) and scalability requirements. Iridium and Ruthenium-based systems, in particular, provide robust and predictable results with excellent enantioselectivity.[2][6]

For carbon-carbon bond-forming reactions like the aldol addition, chiral auxiliaries remain the gold standard for achieving near-perfect diastereoselectivity through well-understood, sterically-governed transition states.[11][12] Concurrently, the rapid evolution of organocatalysis presents a compelling alternative, offering high enantioselectivity in a more atom-economical, catalytic fashion.[10] The continued development of more potent and selective organocatalysts will undoubtedly expand the toolkit for constructing complex, trifluoromethylated stereocenters. The methodologies and protocols presented herein provide a validated foundation for researchers to confidently design and execute stereocontrolled syntheses using this versatile reagent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-3,3,3-trifluoroacetone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of hazardous waste is not merely a regulatory hurdle but a cornerstone of a safe, ethical, and sustainable laboratory environment. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 1-Chloro-3,3,3-trifluoroacetone, ensuring the safety of your personnel and the protection of our environment.

Immediate Safety & Hazard Recognition: Understanding the Risks

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a flammable liquid and vapor , harmful if swallowed or in contact with skin , and causes skin and serious eye irritation .[1] As a halogenated organic compound, it requires specific disposal pathways and must not be mixed with non-halogenated waste streams.[2][3]

Key Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₃H₂ClF₃O[1][4]
Molecular Weight 146.5 g/mol [1][4]
Boiling Point 71-72°C[4]
Flash Point 50°C[4]
Density 1.45 g/cm³[4]

Expert Insight: The relatively low boiling point and flash point underscore the importance of handling this compound in a well-ventilated area, away from any potential ignition sources. Its density, being greater than water, is a critical consideration in the event of a spill, as it will sink and may be harder to contain.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For larger volumes or when there is a significant splash risk, a face shield worn over safety glasses is recommended.

  • Hand Protection: Chemical-resistant gloves are essential. Disposable nitrile gloves offer protection for incidental contact but should be changed immediately upon contamination. For more prolonged handling, consider thicker, reusable gloves and always consult the manufacturer's chemical resistance guide.

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Ensure that long pants and closed-toe shoes are worn to cover all exposed skin.

  • Respiratory Protection: All handling of this compound, including disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to ensure a safe and compliant disposal process. Each step is critical and builds upon the last to create a system that minimizes risk.

Phase 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. This container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass. Avoid metal containers if there is a risk of corrosion.

  • Halogenated Waste Stream: This is a halogenated organic waste . It must be collected separately from non-halogenated organic waste.[3][5] Mixing these waste streams can lead to dangerous reactions and significantly increases disposal costs.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas. The label should also include the date accumulation started and the associated hazards (e.g., Flammable, Toxic).

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not fill the container beyond 90% capacity to allow for vapor expansion. Store the container in a designated satellite accumulation area within the laboratory, preferably in a secondary containment bin.

Phase 2: Arranging for Disposal
  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource for guidance on hazardous waste disposal. They will provide you with the necessary paperwork and schedule a pickup.

  • Waste Characterization: You will likely need to provide your EHS office with an accurate description of the waste, including the chemical name and estimated quantity.

  • EPA Hazardous Waste Code: While this compound is a halogenated organic compound, the specific EPA hazardous waste code will depend on its use. If it is a spent solvent, it may fall under the F001 or F002 listings for halogenated solvents.[6][7] However, it is the generator's responsibility to correctly classify the waste. Always consult with your EHS professional or the hazardous waste disposal contractor to determine the appropriate EPA waste code.

  • Licensed Hazardous Waste Contractor: The disposal of this compound must be handled by a licensed hazardous waste contractor. The primary and most environmentally sound method of disposal for this type of waste is incineration at a permitted facility.[2]

Phase 3: Disposal of Empty Containers

An "empty" container that held a hazardous chemical is still considered hazardous waste until it is properly decontaminated.

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your halogenated waste container. Subsequent rinses may also need to be collected, depending on local regulations.

  • Defacing the Label: Once the container is properly rinsed, deface or remove the original label.

  • Final Disposal: The rinsed and defaced container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.

Expert Insight: Never leave an empty, un-rinsed container in the laboratory. The residual vapors can pose an inhalation hazard and a potential fire risk.

Emergency Procedures: Spill Response

In the event of a spill of this compound, a prompt and informed response is crucial.

For a Small Spill (less than 100 mL) within a Fume Hood:
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels.

  • Absorb the Spill: Apply the absorbent material to the spill, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.

For a Large Spill (greater than 100 mL) or a Spill Outside of a Fume Hood:
  • Evacuate: Immediately evacuate the laboratory.

  • Isolate the Area: Close the laboratory doors and prevent re-entry.

  • Call for Emergency Assistance: Contact your institution's emergency response team or EHS office immediately. Provide them with the chemical name, location, and approximate quantity of the spill.

  • Do Not Attempt to Clean Up a Large Spill Yourself unless you are specifically trained and equipped to do so.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated segregate Segregate as Halogenated Waste start->segregate container Collect in a Labeled, Compatible Container segregate->container storage Store in Satellite Accumulation Area container->storage ehs_contact Contact EHS for Disposal Pickup storage->ehs_contact documentation Complete Hazardous Waste Manifest ehs_contact->documentation pickup Waste Collected by Licensed Contractor documentation->pickup incineration Disposal via Incineration pickup->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Chloro-3,3,3-trifluoroacetone

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 1-Chloro-3,3,3-trifluoroacetone

In the landscape of pharmaceutical research and drug development, the judicious handling of reactive intermediates is paramount. This compound is a potent building block in organic synthesis, valued for the unique reactivity conferred by its halogenated structure. However, this same reactivity necessitates a comprehensive and uncompromising approach to safety. This guide provides a detailed, experience-driven protocol for the selection and use of personal protective equipment (PPE), alongside essential operational and disposal plans, to ensure the well-being of laboratory professionals.

The Hazard Profile: Understanding the "Why" Behind the "What"

This compound is a volatile, colorless liquid. While a complete toxicological profile is not widely published, its structure as an α-chlorinated ketone allows us to infer a significant hazard profile based on established chemical principles and data from analogous compounds.[1][2] The primary risks are:

  • High Corrosivity : Similar to other α-halo ketones, this compound is expected to be severely corrosive to the eyes, skin, and respiratory tract.[3] Direct contact can lead to serious chemical burns and potentially irreversible tissue damage. The risk of blindness from eye contact is significant.

  • Inhalation Toxicity : The compound's volatility, combined with its corrosive nature, makes it a potent inhalation hazard. Vapors can cause severe irritation and damage to the respiratory system.[4] Analogous compounds are fatal if inhaled.[3]

  • Dermal Toxicity : Absorption through the skin is a critical route of exposure. Similar compounds are classified as fatal in contact with skin.[3][4]

  • Reactivity : The electron-withdrawing effects of the chlorine and trifluoromethyl groups make the carbonyl carbon highly electrophilic, enhancing its reactivity with biological nucleophiles within the body.

These hazards mandate that the chemical be handled with stringent engineering controls and a robust, multi-layered PPE strategy.

The PPE Protocol: A Self-Validating System for Safety

The selection of PPE is not merely a checklist; it is a dynamic risk assessment. The following table outlines the minimum required PPE for all procedures involving this compound.

PPE ComponentSpecificationRationale & Field-Proven Insights
Hand Protection Primary: Butyl Rubber or Viton™ Secondary: Long-cuffed Nitrile (as inner glove)Standard nitrile and latex gloves offer insufficient breakthrough time for aggressive halogenated solvents. Butyl rubber provides excellent resistance to ketones and chlorinated compounds. Double-gloving is a mandatory practice: the outer glove bears the primary splash risk, while the inner glove protects against contamination during doffing.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) AND a full-face shield.The severe corrosivity and lachrymatory (tear-producing) nature of α-halo ketones demand absolute protection.[3] Goggles provide a seal against vapors and splashes, while the face shield offers a critical secondary barrier for the entire face.[5][6] Safety glasses are inadequate.
Respiratory Protection NIOSH-approved respirator with an organic vapor (OV) cartridge.Due to its volatility and acute inhalation toxicity, all work must be performed in a certified chemical fume hood. A respirator is essential for spill response or in the event of a fume hood failure. A written respiratory protection program should be in place.[5]
Protective Clothing Flame-resistant lab coat AND a chemical-resistant apron (Neoprene or Butyl Rubber).A lab coat provides a basic barrier. For handling quantities greater than a few milliliters or during transfers and distillations, a chemical-resistant apron is required to protect against splashes and spills that could saturate the lab coat.[6][7]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills, which can quickly saturate leather or fabric footwear.
Workflow for Donning and Doffing PPE

A disciplined sequence is critical to prevent the transfer of contaminants from the PPE to your skin or clothing. The process must be deliberate, moving from the most contaminated items to the least.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Decontamination Zone) D1 1. Lab Coat & Apron D2 2. Respirator (Fit Check) D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Inner Gloves D3->D4 D5 5. Outer Gloves (over cuff) D4->D5 Work Chemical Handling (Inside Fume Hood) D5->Work F1 1. Outer Gloves (Contaminated) F2 2. Apron & Lab Coat F1->F2 F3 3. Face Shield & Goggles F2->F3 F4 4. Inner Gloves F3->F4 F5 5. Respirator (Outside Lab) F4->F5 Work->F1

Caption: Sequential workflow for donning and doffing PPE.

Operational and Disposal Plan

Handling and Engineering Controls
  • Designated Area : All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Ventilation : The fume hood must have a verified face velocity of 80-120 feet per minute.

  • Storage : Store the chemical in a tightly sealed, properly labeled container in a cool, well-ventilated, and locked cabinet away from incompatible materials (strong bases, oxidizers).

  • Spill Kit : A dedicated spill kit containing inert absorbent material (e.g., vermiculite), and labeled waste bags must be immediately accessible.

Emergency Response Protocol

Immediate and correct action is critical in an emergency.

Emergency_Response cluster_exposure Personal Exposure cluster_spill Chemical Spill Start EMERGENCY EVENT E1 Move to Safety Shower / Eyewash Start->E1 Contact S1 Alert Personnel & Evacuate Area Start->S1 Spill E2 Remove ALL Contaminated Clothing E1->E2 E3 Flush Skin/Eyes for 15+ Minutes E2->E3 E4 Call for Immediate Medical Attention E3->E4 Report Report Incident to EHS E4->Report S2 If Major, Pull Fire Alarm & Call 911 S1->S2 S3 If Minor, Don Full PPE (incl. Respirator) S1->S3 S4 Contain with Inert Absorbent S3->S4 S5 Collect Waste into Labeled Container S4->S5 S5->Report

Caption: Step-by-step emergency response flowchart.

Chemical Waste Disposal

Improper disposal of halogenated waste poses a significant environmental and financial burden.[8]

  • Waste Segregation : All materials contaminated with this compound (gloves, pipette tips, absorbent, etc.) must be disposed of as "Halogenated Organic Waste".[9][10]

  • Container : Use a designated, properly labeled, sealable waste container. Do not overfill.

  • Labeling : The container must be labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[9]

  • Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[11] Under no circumstances should this chemical be disposed of down the drain. [9]

By integrating this expert-level understanding of the hazards with disciplined, repeatable safety procedures, researchers can harness the synthetic utility of this compound while upholding the highest standards of laboratory safety.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3,3,3-trifluoroacetone
Reactant of Route 2
Reactant of Route 2
1-Chloro-3,3,3-trifluoroacetone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.